Envometinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2952542-22-0 |
|---|---|
Formule moléculaire |
C23H27ClN4O6S |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
[3-[[2-chloro-3-(methylsulfamoylamino)phenyl]methyl]-4-[(dimethylamino)methyl]-2-oxochromen-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H27ClN4O6S/c1-25-35(31,32)26-19-8-6-7-14(21(19)24)11-17-18(13-27(2)3)16-10-9-15(33-23(30)28(4)5)12-20(16)34-22(17)29/h6-10,12,25-26H,11,13H2,1-5H3 |
Clé InChI |
UNBQMQJVNBHLAP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Preclinical Development of Envometinib: An In-depth Technical Guide
Envometinib (PLEX3912) is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available safety and pharmacokinetic data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from the ATP-binding pocket. This non-competitive inhibition prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. The constitutive activation of the MAPK pathway, often driven by mutations in BRAF or RAS genes, leads to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound effectively blocks this signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells with these mutations.
The following diagram illustrates the central role of MEK in the MAPK signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy
Kinase Inhibition Assay
The inhibitory activity of this compound against MEK1 and MEK2 kinases is a critical measure of its potency. While specific IC50 values for this compound are not publicly available, MEK inhibitors in the same class, such as Trametinib and Cobimetinib, exhibit potent inhibition with IC50 values in the low nanomolar range.[1]
Table 1: Representative IC50 Values for MEK Inhibitors
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference |
|---|---|---|---|
| Trametinib | 0.7 | 0.9 | [1] |
| Cobimetinib | 0.9 | Not Reported |[1] |
Note: This table provides context with data from other MEK inhibitors, as specific data for this compound is not available.
Experimental Protocol: In Vitro MEK1/2 Kinase Assay (General)
A typical in vitro kinase assay to determine the IC50 of a MEK inhibitor would follow these general steps:
-
Reagents and Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, and the test compound (this compound). A suitable kinase assay buffer is also required.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
MEK1 or MEK2 enzyme is incubated with the different concentrations of the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK (p-ERK) is quantified.
-
-
Detection: The level of p-ERK can be measured using various methods, such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays using ³²P-ATP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assays
This compound is expected to inhibit the proliferation of cancer cell lines harboring BRAF or NRAS mutations. While specific GI50 (concentration for 50% growth inhibition) values for this compound are not publicly available, studies on other MEK inhibitors demonstrate potent anti-proliferative activity in sensitive cell lines.
Table 2: Representative GI50 Values for a MEK Inhibitor (Selumetinib) in Colorectal Cancer Cell Lines
| Cell Line | Mutation Status | GI50 (nM) | Reference |
|---|---|---|---|
| HT-29 | BRAF V600E | 14-50 | [2] |
| COLO 205 | BRAF V600E | 14-50 |[2] |
Note: This table provides context with data from another MEK inhibitor, as specific data for this compound is not available.
Experimental Protocol: Cellular Proliferation Assay (General)
A common method to assess the anti-proliferative effects of a compound is the MTT or a luminescence-based cell viability assay:
-
Cell Culture: Cancer cell lines (e.g., melanoma or colorectal cancer lines with known BRAF or NRAS mutations) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
Luminescence-Based Assay (e.g., CellTiter-Glo®): A reagent containing luciferin (B1168401) and luciferase is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal.
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration.
The workflow for a typical cellular proliferation assay is depicted below.
In Vivo Efficacy
Xenograft Models
The antitumor activity of this compound in a living organism is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. While specific tumor growth inhibition (TGI) data for this compound is not publicly available, preclinical studies with other MEK inhibitors have demonstrated significant efficacy in various xenograft models. For instance, in a preclinical study, a BRAF V600E inhibitor showed preferential tumor growth inhibition in malignant melanoma and colorectal cancer cells at low doses.
Table 3: Representative In Vivo Efficacy of MEK Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Trametinib | HT-29 (Colorectal) | 1 mg/kg, once daily | ~100 |
| E7010 (sulfonamide) | Colon 38 (murine) | 25-100 mg/kg, daily | 60-99 | |
Note: This table provides context with data from other anticancer agents, as specific data for this compound is not available.
Experimental Protocol: In Vivo Xenograft Study (General)
A standard protocol for assessing the in vivo efficacy of this compound in a xenograft model would involve the following steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A375 melanoma with BRAF V600E mutation or HCT116 colorectal cancer with KRAS mutation) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at various dose levels and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
-
Data Analysis: The Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
The following diagram illustrates the workflow of a typical in vivo xenograft study.
Pharmacokinetics
Preclinical pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½). While specific preclinical pharmacokinetic data for this compound is not publicly available, these studies are a standard part of the preclinical development process for any small molecule inhibitor.
Experimental Protocol: Preclinical Pharmacokinetic Study (General)
-
Animal Models: Typically conducted in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog).
-
Drug Administration: this compound would be administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Bioanalysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated from the plasma concentration-time data.
Safety Pharmacology
Safety pharmacology studies are conducted to identify potential adverse effects of a drug candidate on major physiological systems before human clinical trials. These studies are typically performed in compliance with Good Laboratory Practice (GLP) regulations.
Experimental Protocol: Core Battery Safety Pharmacology Studies (General)
The core battery of safety pharmacology studies generally includes:
-
Central Nervous System (CNS) Assessment: Evaluation of effects on behavior, coordination, and other neurological functions in rodents (e.g., using a functional observational battery).
-
Cardiovascular System Assessment: Monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog or non-human primate), often using telemetry.
-
Respiratory System Assessment: Measurement of respiratory rate and tidal volume in rodents using whole-body plethysmography.
Conclusion
This compound is a promising MEK1/2 inhibitor with a clear mechanism of action targeting a key oncogenic pathway. While specific quantitative preclinical data for this compound is not extensively published, the information available for other MEK inhibitors provides a strong rationale for its development in cancers with BRAF and NRAS mutations. Further disclosure of detailed preclinical data will be crucial for a comprehensive understanding of its therapeutic potential and safety profile. The experimental protocols outlined in this guide provide a general framework for the key studies involved in the preclinical evaluation of a targeted oncology agent like this compound.
References
An In-depth Technical Guide to Binimetinib's Target Engagement in Cancer Cells
A Note on Nomenclature: This document focuses on the MEK inhibitor Binimetinib (B1684341). Initial searches for "Envometinib" did not yield a recognized therapeutic agent, suggesting a possible misspelling. Given the detailed technical requirements of the query, this guide has been developed for Binimetinib, a well-characterized and clinically relevant targeted cancer therapy.
Audience: This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and pharmacology.
Introduction to Binimetinib and its Core Mechanism
Binimetinib (also known as MEK162 or ARRY-162) is a potent, selective, and orally available small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway.[1][4] This pathway is a central regulator of essential cellular processes, including proliferation, differentiation, survival, and migration.[1]
In many cancers, particularly those with BRAF (e.g., V600E or V600K) or NRAS mutations, the MAPK pathway is constitutively activated, leading to uncontrolled cell growth and tumor progression.[1][4][5] Binimetinib functions as an ATP-uncompetitive, reversible inhibitor of MEK1/2 activity.[6][7] By binding to MEK1/2, it prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases).[1][6] This blockade of ERK signaling effectively halts the pro-proliferative and pro-survival signals, leading to an inhibition of tumor cell growth.[1][4] Binimetinib is approved for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, often in combination with a BRAF inhibitor like encorafenib.[5][8][9]
Quantitative Analysis of Binimetinib's Potency
The efficacy of Binimetinib in engaging its target and inhibiting downstream signaling has been quantified in numerous preclinical studies. The following tables summarize key in vitro potency data.
| Assay Type | Target | Cell Line | Potency (IC50) | Reference |
| Cell-free Kinase Assay | MEK1/2 | - | 12 nM | [2][3][7][8] |
| Cell Proliferation Assay | - | HCT-116 (KRAS G13D mutant) | 1.997 µM | [2] |
| Cell Viability Assay | - | Neuroblastoma Cell Lines (sensitive) | 8 nM - 1.16 µM | [10] |
| Osteoclast Differentiation | - | - | 39 nM | [3] |
| Osteoclast Resorption | - | - | 625 nM | [3] |
Table 1: In Vitro Potency of Binimetinib
Signaling Pathways and Mechanism of Action
The primary mechanism of Binimetinib involves the direct inhibition of MEK1 and MEK2 within the MAPK signaling cascade.
The MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the point of inhibition by Binimetinib. Growth factor binding to receptor tyrosine kinases (RTKs) on the cell surface initiates a signaling cascade that activates RAS, which in turn activates RAF kinases (including BRAF). RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[1][4]
Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.
Experimental Protocols for Target Engagement
Verifying that a drug binds to its intended target within a cellular context is a critical step in drug development. Several key experimental methodologies are employed to demonstrate Binimetinib's target engagement.
Western Blotting for Phospho-ERK (p-ERK) Inhibition
One of the most direct methods to assess MEK1/2 inhibition is to measure the phosphorylation status of its downstream substrate, ERK. A reduction in phosphorylated ERK (p-ERK) levels upon treatment with Binimetinib provides strong evidence of target engagement and pathway inhibition.[10]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection and Analysis:
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a drug to its target protein in intact cells or cell lysates.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][17]
Protocol:
-
Cell Treatment:
-
Treat intact cells with Binimetinib or a vehicle control for a specified time (e.g., 1 hour) to allow for cell penetration and target binding.[16]
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.[17]
-
-
Lysis and Centrifugation:
-
Analysis of Soluble Fraction:
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble MEK1/2 remaining at each temperature point using Western blotting or other protein detection methods like mass spectrometry.[15]
-
-
Data Interpretation:
-
In the presence of Binimetinib, the MEK1/2 protein should be more stable at higher temperatures compared to the vehicle control. This is observed as a "shift" in the melting curve, with more soluble protein detected at higher temperatures in the drug-treated samples.[16]
-
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Binimetinib demonstrates clear and potent target engagement with MEK1 and MEK2 in cancer cells. This engagement leads to the effective inhibition of the MAPK/ERK signaling pathway, a key driver of proliferation in many malignancies. The direct interaction of Binimetinib with its target has been robustly validated through quantitative biochemical assays and biophysical methods within the cellular environment. The experimental protocols detailed in this guide provide a framework for researchers to assess the target engagement of Binimetinib and other MEK inhibitors, which is fundamental to understanding their therapeutic mechanism and advancing the development of targeted cancer therapies.
References
- 1. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncodaily.com [oncodaily.com]
- 5. oncolink.org [oncolink.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Binimetinib's Dual MEK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (B1684341) (Mektovi®), a potent and selective allosteric inhibitor of MEK1 and MEK2, represents a significant advancement in targeted cancer therapy.[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, MEK1/2 kinases are central to regulating cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often driven by mutations in BRAF and NRAS, is a hallmark of various malignancies, most notably melanoma.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting binimetinib's dual MEK inhibition, with a focus on its mechanism of action, experimental validation, and clinical application.
Mechanism of Action: Dual Inhibition of MEK1 and MEK2
Binimetinib is an orally available, ATP-noncompetitive inhibitor that binds to an allosteric pocket adjacent to the ATP-binding site of both MEK1 and MEK2.[3] This binding stabilizes the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of downstream targets, ERK1 and ERK2.[3] By inhibiting both MEK1 and MEK2, binimetinib effectively abrogates signaling through the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active pathway.[2] The crystal structure of binimetinib in complex with the BRAF:MEK1 kinase complex reveals that it stabilizes the MEK activation loop in a conformation that is resistant to BRAF-mediated phosphorylation.[4]
Quantitative Analysis of Binimetinib's Potency
The inhibitory activity of binimetinib has been quantified in various preclinical assays, demonstrating its high potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Binimetinib
| Assay Type | Target | IC50 Value | Reference |
| Cell-free Kinase Assay | MEK1/2 | 12 nM | [3][5] |
| Cell Proliferation Assay | HT29 (BRAF V600E) | 30-250 nM | [1] |
| Cell Proliferation Assay | Malme-3M (BRAF V600E) | 30-250 nM | [1] |
| Cell Proliferation Assay | SKMEL2 (NRAS Q61R) | 30-250 nM | [1] |
| Cell Proliferation Assay | SKMEL28 (BRAF V600E) | 30-250 nM | [1] |
| Cell Proliferation Assay | COLO205 (BRAF V600E) | 30-250 nM | [1] |
| Cell Proliferation Assay | A375 (BRAF V600E) | 30-250 nM | [1] |
| Cell Proliferation Assay | Neuroblastoma Cell Lines (sensitive) | 8 nM - 1.16 µM | [3] |
Table 2: In Vivo Efficacy of Binimetinib in Xenograft Models
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| Melanoma Xenografts | Binimetinib | 3-30 mg/kg daily for 21 days | Dose-dependent tumor growth inhibition | [1] |
| SKMel147 (NRAS-mutant) Xenograft | Binimetinib | 8 mg/kg p.o. twice daily | Significant tumor growth inhibition | [6] |
| SKMel147 (NRAS-mutant) Xenograft | Encorafenib (B612206) + Binimetinib | Encorafenib: 6 mg/kg p.o. daily; Binimetinib: 8 mg/kg p.o. twice daily | Reduced tumor growth compared to control and encorafenib alone | [7] |
| PDX129 (NRAS-mutant) Xenograft | Binimetinib | 8 mg/kg p.o. twice daily | Significant tumor growth inhibition | [6] |
| PDX62.1 (NRAS-mutant) Xenograft | Binimetinib | 8 mg/kg p.o. twice daily | Significant tumor growth inhibition | [6] |
| BRAF inhibitor-resistant PDX | Encorafenib + Binimetinib + Capmatinib | Encorafenib: 20mg/kg QD; Binimetinib: 3mg/kg QD; Capmatinib: 25mg/kg QD | Complete and sustained tumor regression | [8] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dual MEK inhibitory activity of binimetinib.
MEK1/2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of binimetinib on the enzymatic activity of MEK1 and MEK2.
Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by purified active MEK1 or MEK2 in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.
Generalized Protocol:
-
Reagents: Purified recombinant active MEK1 and MEK2, inactive ERK2 substrate, ATP, assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), and binimetinib at various concentrations.
-
Procedure: a. In a microplate, combine the MEK enzyme, inactive ERK2 substrate, and binimetinib at the desired concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Quantify the amount of phosphorylated ERK2 using a detection reagent (e.g., an antibody-based detection system coupled with a luminescent or fluorescent reporter).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of binimetinib on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Generalized Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BRAF or NRAS mutant melanoma cell lines) in a 96-well plate and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells with a range of concentrations of binimetinib for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the drug concentration.
ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of MEK's downstream target, ERK, in response to binimetinib treatment.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.
Generalized Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with binimetinib for a specified time. Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14] b. Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2, Thr202/Tyr204).[16] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[16] d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Re-probing for Total ERK: Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.[16]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The level of MEK inhibition is determined by the reduction in the p-ERK/total ERK ratio.
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of binimetinib in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with binimetinib, and tumor growth is monitored over time.
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., SKMel147) into the flank of immunocompromised mice (e.g., NSG mice).[6]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, binimetinib alone, encorafenib alone, and the combination).[17]
-
Drug Administration: Administer the drugs orally at the specified doses and schedule (e.g., binimetinib 8 mg/kg twice daily).[6]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition. The study endpoint may be a specific time point or when tumors reach a predetermined size.
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway and Binimetinib's Point of Inhibition
Caption: MAPK/ERK signaling pathway illustrating the inhibitory action of Binimetinib on MEK1/2.
Experimental Workflow for Evaluating Binimetinib's Efficacy
References
- 1. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 3. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. immuneering.com [immuneering.com]
Encorafenib's Role in Overcoming Oncogene Addiction: A Technical Guide
Executive Summary: The phenomenon of oncogene addiction, where cancer cells become dependent on a single activated oncogene for their survival and proliferation, presents a powerful therapeutic target. In cancers driven by mutations in the BRAF gene, particularly the V600E mutation, this addiction is profound. Encorafenib (B612206), a potent and highly selective next-generation BRAF inhibitor, has emerged as a cornerstone in treating these malignancies. Its unique biochemical properties, including a prolonged dissociation half-life from the target protein, offer sustained pathway inhibition and a distinct advantage over earlier-generation inhibitors. This guide details the mechanism of encorafenib, its role in mitigating paradoxical pathway activation, and its clinical efficacy, particularly in combination therapies that establish a new standard of care in overcoming BRAF oncogene addiction and delaying acquired resistance.
Introduction to Oncogene Addiction and the BRAF V600 Mutation
Oncogene addiction describes the dependency of certain tumors on a single dominant oncogene for maintaining their malignant phenotype. This reliance creates a vulnerability that can be exploited by targeted therapies. A prime example is found in malignant melanoma, where approximately 50% of tumors harbor activating mutations in the BRAF gene. The most common of these, the BRAF V600E mutation, results in a constitutively active BRAF protein that drives uncontrolled cell growth and proliferation through persistent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Targeting this addicted pathway with specific inhibitors can induce dramatic tumor responses.
The MAPK/ERK Signaling Pathway: A Central Hub for Cell Proliferation
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. In BRAF-mutant cancers, the pathway is constitutively active, leading to oncogenesis.
-
Ras: An upstream GTPase that activates Raf kinases.
-
BRAF: A serine/threonine kinase (a member of the Raf family) that, when mutated (e.g., V600E), becomes persistently active.
-
MEK1/2: Kinases downstream of BRAF, which are phosphorylated and activated by it.
-
ERK1/2: The final kinases in the cascade, activated by MEK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell proliferation.
Encorafenib directly targets the mutated BRAF kinase. To enhance the blockade and prevent pathway reactivation, it is often combined with a MEK inhibitor like binimetinib (B1684341), which acts on the subsequent step in the cascade.
Encorafenib: A Differentiated BRAF Inhibitor
Encorafenib is an ATP-competitive inhibitor of the BRAF kinase. What distinguishes it from first-generation inhibitors like vemurafenib (B611658) and dabrafenib (B601069) are its unique pharmacokinetic and pharmacodynamic properties.
Mechanism of Action and Binding Kinetics
Encorafenib demonstrates high potency against the BRAF V600E mutation. A key feature is its exceptionally long dissociation half-life from the BRAF V600E enzyme, exceeding 30 hours.[1][2] This contrasts sharply with the shorter half-lives of dabrafenib (~2 hours) and vemurafenib (~0.5 hours).[1][2] This prolonged target engagement results in sustained inhibition of the MAPK pathway, which may contribute to its enhanced potency and favorable safety profile.[1]
| Inhibitor | Dissociation Half-life from BRAF V600E | A375 Cell Line IC50 (BRAF V600E) |
| Encorafenib | >30 hours[1][2] | ~4 nM[3] |
| Dabrafenib | ~2 hours[1][2] | ~10 nM[3] |
| Vemurafenib | ~0.5 hours[1][2] | ~80 nM[3] |
Overcoming Paradoxical Activation
A significant limitation of first-generation BRAF inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells (such as keratinocytes), these inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent paradoxical activation of the MEK/ERK pathway. This can cause proliferative skin toxicities, such as cutaneous squamous cell carcinomas.[1]
Encorafenib was designed to minimize this effect. It has a higher "paradox index" (a measure of the therapeutic window before paradoxical activation occurs) compared to older inhibitors, which is attributed to its unique binding properties and long dissociation time.[1] This results in a lower incidence of such treatment-related toxicities.
Clinical Efficacy: Data from Landmark Trials
The clinical utility of encorafenib, primarily in combination regimens, has been established in several phase III trials across different cancer types harboring the BRAF V600 mutation. Dual blockade of the MAPK pathway with encorafenib and a MEK inhibitor (binimetinib) or blockade of BRAF and EGFR (with cetuximab) in colorectal cancer has proven superior to monotherapy.
COLUMBUS Trial: BRAF V600-Mutant Melanoma
The COLUMBUS trial was a two-part, randomized phase III study. Part 1 compared the combination of encorafenib plus binimetinib (COMBO) against vemurafenib monotherapy and encorafenib monotherapy. The combination demonstrated superior efficacy.
| Efficacy Endpoint | Encorafenib + Binimetinib (n=192) | Vemurafenib (n=191) | Encorafenib (n=194) |
| Median PFS | 14.9 months | 7.3 months | 9.6 months |
| Overall Response Rate (ORR) | 64% | 41% | 51.5% |
| 5-Year OS Rate | 35% | 21% | N/A |
| 7-Year OS Rate | 27.4% | 18.2% | 31.7% |
Part 2 of the trial confirmed the contribution of binimetinib by comparing a lower dose combination (COMBO300) to encorafenib monotherapy (ENCO300), again showing improved Progression-Free Survival (PFS) for the combination (12.9 months vs. 9.2 months).[4]
PHAROS Trial: BRAF V600E-Mutant Non-Small Cell Lung Cancer (NSCLC)
The single-arm, phase II PHAROS study evaluated encorafenib plus binimetinib in patients with BRAF V600E-mutant metastatic NSCLC, showing significant clinical benefit, especially in the first-line setting.[5][6][7]
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Treatment-Naïve (n=59) | 75% | 40.0 months | 30.2 months | 47.6 months |
| Previously Treated (n=39) | 46% | 16.7 months | 9.3 months | 22.7 months |
BEACON CRC Trial: BRAF V600E-Mutant Metastatic Colorectal Cancer (mCRC)
In BRAF V600E-mutant mCRC, resistance to BRAF inhibition alone occurs rapidly due to feedback activation of the MAPK pathway via the epidermal growth factor receptor (EGFR). The BEACON trial demonstrated that dual blockade of BRAF (encorafenib) and EGFR (cetuximab) significantly improved outcomes compared to standard chemotherapy. The addition of binimetinib (triplet therapy) was also evaluated.[8][9][10]
| Treatment Arm | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Triplet (Enco/Bini/Cetux; n=224) | 9.3 months | 26.8% |
| Doublet (Enco/Cetux; n=220) | 9.3 months | 19.5% |
| Control (Chemo + Cetux; n=221) | 5.9 months | 1.8% |
Key Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the efficacy and mechanism of action of BRAF/MEK inhibitors like encorafenib.
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to detect the phosphorylation status of key pathway proteins (MEK, ERK) as a measure of pathway inhibition.
Workflow Diagram
Methodology:
-
Cell Culture and Treatment: Plate BRAF V600E-mutant melanoma cells (e.g., A375) and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of encorafenib (e.g., 0, 1, 10, 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-MEK1/2, anti-total-MEK1/2, all typically at 1:1000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Cell Viability (WST-1) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic or cytostatic effects of a drug.[11][12][13][14]
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of encorafenib (e.g., from 0.1 nM to 10 µM) or a vehicle control. Incubate for 72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic rate.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of encorafenib in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NSG or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 1-5 million BRAF V600E-mutant melanoma cells (e.g., A375) suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Encorafenib, Binimetinib, Encorafenib + Binimetinib).
-
Drug Administration: Administer drugs orally via gavage. A typical dose for encorafenib might be 6 mg/kg daily, and for binimetinib, 8 mg/kg twice daily.[15] The vehicle is administered to the control group on the same schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³). At the endpoint, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time to assess treatment efficacy. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between treatment groups.
Conclusion and Future Directions
Encorafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its unique pharmacological profile, characterized by high potency and a prolonged target residence time, translates into durable pathway inhibition and a favorable clinical profile with reduced paradoxical activation. Clinical data overwhelmingly support its use in combination with MEK inhibitors or EGFR inhibitors to overcome oncogene addiction more effectively and combat primary and acquired resistance.
Future research will continue to focus on optimizing combination strategies, including the integration of targeted therapies with immunotherapy, and identifying biomarkers to predict which patients are most likely to derive long-term benefit. Understanding and overcoming the mechanisms of resistance that eventually emerge remains a critical challenge, requiring the development of novel therapeutic approaches to provide lasting cures for patients with BRAF-addicted cancers.
References
- 1. dovepress.com [dovepress.com]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. Updated Efficacy and Safety From the Phase 2 PHAROS Study of Encorafenib Plus Binimetinib in Patients With BRAF V600E-Mutant Metastatic NSCLC-A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. nanopartikel.info [nanopartikel.info]
- 15. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Envometinib: An In-depth Technical Guide on its Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envometinib, also known as Compound B, is a potent and selective dual inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making MEK an attractive therapeutic target. This technical guide provides a comprehensive overview of the early discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates available preclinical data, details experimental methodologies, and visualizes the underlying biological and chemical processes.
Introduction: The Rationale for MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The pathway is initiated by the activation of cell surface receptors, leading to the sequential phosphorylation and activation of RAS, RAF, MEK (MAPK/ERK Kinase), and finally ERK. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.
MEK1 and MEK2 are dual-specificity protein kinases that act as the immediate downstream effectors of RAF kinases and are the only known activators of ERK1 and ERK2. This central and specific role makes MEK an ideal target for therapeutic intervention. Inhibition of MEK can effectively block the downstream signaling cascade, leading to the suppression of tumor cell growth and survival.
Early Discovery of this compound
The discovery of this compound is rooted in the broader effort to develop next-generation MEK inhibitors that can overcome the limitations of earlier compounds, such as acquired resistance and paradoxical pathway activation. While the specific details of the initial screening and lead optimization process for this compound are proprietary and largely contained within patent literature, the general approach for discovering kinase inhibitors involves high-throughput screening of compound libraries against the target enzyme, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
This compound is described as a dual MEK inhibitor that operates through a mechanism of "Deep Cyclic Inhibition" (DCI)[1]. This terminology suggests a mode of action that leads to a sustained and profound inhibition of MEK activity. The discovery is attributed to Brett Matthew Hall and others, as detailed in the patent application WO2025010287A2[1].
Chemical Synthesis
The precise, step-by-step synthesis of this compound is proprietary information detailed within the patent WO2025010287A2. While the full document is not publicly available for direct reproduction of the synthesis scheme, the general synthesis of similar MEK inhibitors often involves multi-step organic chemistry processes. These typically include the construction of a core scaffold, followed by the addition of various functional groups to optimize binding to the allosteric pocket of the MEK enzyme and to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A generalized workflow for the synthesis of a MEK inhibitor like this compound can be conceptualized as follows:
Caption: Generalized workflow for the chemical synthesis of a MEK inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of MEK1 and MEK2. As allosteric inhibitors, these types of drugs do not compete with ATP for binding to the active site but rather bind to a distinct pocket on the enzyme. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.
The inhibition of MEK phosphorylation of ERK effectively halts the propagation of the signal down the MAPK cascade. This leads to the dephosphorylation and inactivation of downstream targets of ERK, which include transcription factors and other regulatory proteins involved in cell cycle progression and survival.
Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.
Preclinical Data
Detailed preclinical data for this compound is emerging. The following tables summarize the types of quantitative data that are critical in the early assessment of a novel MEK inhibitor. Note: The specific values for this compound are not yet widely published and would be found in dedicated preclinical study reports and the aforementioned patent.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | Data not available |
| HCT116 | Colorectal Cancer | KRAS G13D | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Data not available |
| Additional cell lines | ... | ... | ... |
Table 2: Pharmacokinetic Profile of this compound in Animal Models
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the preclinical evaluation of MEK inhibitors like this compound.
In Vitro Cell Proliferation Assay
This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
Caption: Workflow for a typical in vitro cell proliferation assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the cells are treated with a range of concentrations of this compound, typically in a serial dilution.
-
After a 72-hour incubation period, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
The data is normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.
Western Blot Analysis for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target (MEK) and inhibiting the downstream pathway, as evidenced by a decrease in phosphorylated ERK (p-ERK).
Protocol:
-
Cells are treated with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at one or more dose levels, typically once or twice daily.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
Conclusion
This compound is a promising dual MEK inhibitor with the potential to treat a variety of cancers driven by the MAPK/ERK pathway. Its early development, guided by a deep understanding of the target biology and medicinal chemistry principles, has led to a compound with a potentially differentiated mechanism of "Deep Cyclic Inhibition". The comprehensive preclinical evaluation, encompassing in vitro potency, in vivo efficacy, and pharmacokinetic profiling, is crucial for its continued development and eventual translation to the clinic. This technical guide provides a foundational understanding of the early discovery and synthesis of this compound for the scientific community. As more data becomes publicly available, a more complete picture of its therapeutic potential will emerge.
References
Methodological & Application
Application Notes and Protocols for Encorafenib Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encorafenib (B612206) is a potent and highly selective inhibitor of BRAF kinase, particularly targeting the V600E mutation, which is a driver mutation in several cancers, including melanoma and colorectal cancer.[1][2][3] As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, BRAF V600E constitutively activates the downstream MEK and ERK proteins, leading to uncontrolled cell proliferation and survival.[1][2][4][5] Encorafenib effectively suppresses this aberrant signaling, thereby inhibiting tumor cell growth.[1][6] This document provides detailed protocols for assessing the effect of encorafenib on cell viability, a critical assay in preclinical drug evaluation.
Mechanism of Action
Encorafenib is an ATP-competitive RAF kinase inhibitor that targets the BRAF V600E mutant protein.[1][2] This inhibition leads to a downstream reduction in the phosphorylation of MEK and ERK, key components of the MAPK/ERK signaling pathway.[1][3] The ultimate effect is the suppression of signals that promote cell division and survival, leading to an anti-proliferative effect in cancer cells harboring the BRAF V600E mutation.[1][6]
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib on the BRAF V600E mutant protein.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of encorafenib in various BRAF V600E mutant cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.
| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) | Assay Type | Reference |
| A375 | Malignant Melanoma | V600E | <40 | Cell Proliferation Assay | [7] |
| Colo205 | Colorectal Cancer | V600E | Not explicitly stated, but inhibited | Cell Proliferation Assay | [8] |
| HT-29 | Colorectal Cancer | V600E | Not explicitly stated, but sensitive | Not Specified | |
| SK-MEL-28 | Malignant Melanoma | V600E | Not explicitly stated, but sensitive | Not Specified | |
| WM-266-4 | Malignant Melanoma | V600E | Not explicitly stated, but sensitive | Not Specified |
Note: The exact IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Two common and reliable methods for assessing cell viability in response to encorafenib treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Encorafenib (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of encorafenib in complete culture medium from the 10 mM stock. A typical concentration range to test would be 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest encorafenib dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared encorafenib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Encorafenib (dissolved in DMSO to a stock concentration of 10 mM)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of encorafenib in complete culture medium.
-
Add 100 µL of the encorafenib dilutions or vehicle control to the wells.
-
Incubate for 72 hours at 37°C.[7]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining the effect of Encorafenib on cell viability.
References
- 1. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the In Vitro Use of Encorafenib
These application notes provide researchers, scientists, and drug development professionals with comprehensive information and detailed protocols for the use of Encorafenib, a potent and selective BRAF kinase inhibitor, in in vitro settings.
Introduction
Encorafenib is a small molecule inhibitor that specifically targets the BRAF V600E mutation, a common driver mutation in various cancers, including melanoma and colorectal cancer.[1][2] This mutation leads to the constitutive activation of the BRAF protein, which in turn activates the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, promoting uncontrolled cell proliferation and survival.[3][4] Encorafenib effectively inhibits the kinase activity of BRAF V600E, thereby suppressing downstream signaling and inhibiting the growth of BRAF-mutant cancer cells.[3][5]
Chemical Properties
| Property | Value |
| Synonyms | LGX818 |
| Molecular Formula | C₂₂H₂₇ClFN₇O₄S |
| Molecular Weight | 540.01 g/mol |
| CAS Number | 1269440-17-6 |
Solubility and Stock Solution Preparation
Encorafenib is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for in vitro applications.
Stock Solution Preparation (DMSO):
-
To prepare a 10 mM stock solution, dissolve 5.4 mg of Encorafenib in 1 mL of high-quality, anhydrous DMSO.
-
Gentle warming and vortexing may be required to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for at least one year.[5]
For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability, typically below 0.5%. A vehicle control (DMSO alone) should always be included in experiments.
Mechanism of Action
Encorafenib is an ATP-competitive inhibitor of the RAF family of kinases, with high potency against the BRAF V600E mutant.[6] By binding to the ATP-binding site of the mutated BRAF protein, Encorafenib blocks its kinase activity, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector of the MAPK pathway. The inhibition of this signaling cascade leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[3]
In Vitro Activity
Encorafenib has demonstrated potent and selective inhibitory activity against BRAF V600E in both biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC₅₀/EC₅₀ | Reference |
| Biochemical Assay | BRAF V600E Kinase | 0.35 nM | [6] |
| CRAF Kinase | 0.30 nM | [6] | |
| Wild-type BRAF Kinase | 0.47 nM | [6] | |
| Cell-Based Assays | A375 (Melanoma, BRAF V600E) | 4 nM | [5][7] |
| SK-MEL-28 (Melanoma, BRAF V600E) | ~10-40 nM | [3] | |
| HT-29 (Colorectal, BRAF V600E) | ~10-40 nM | [8] | |
| RKO (Colorectal, BRAF V600E) | ~10-40 nM | [9] | |
| Colo205 (Colorectal, BRAF V600E) | ~40-88 nM | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes a method to assess the effect of Encorafenib on the viability of cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375)
-
Complete cell culture medium
-
96-well, white, clear-bottom plates
-
Encorafenib stock solution (10 mM in DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of Encorafenib in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared Encorafenib dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation in response to Encorafenib treatment.
Materials:
-
BRAF V600E mutant cancer cell line
-
6-well plates
-
Encorafenib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Encorafenib (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total ERK and a loading control, or run parallel gels.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Encorafenib on BRAF V600E kinase activity.
Materials:
-
Recombinant active BRAF V600E kinase
-
Kinase assay buffer
-
Substrate (e.g., recombinant inactive MEK1)
-
ATP
-
Encorafenib
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Encorafenib in kinase assay buffer.
-
In a 384-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the Encorafenib dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each Encorafenib concentration and determine the IC₅₀ value.
Troubleshooting
-
Drug Precipitation: If Encorafenib precipitates upon dilution in aqueous media, prepare intermediate dilutions in DMSO before the final dilution in the assay medium.
-
Low Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
High Background in Western Blot: Increase the number and duration of wash steps. Ensure the blocking buffer is effective.
-
Variability in Cell Viability Assays: Ensure even cell seeding and consistent incubation times. Check for edge effects on the plate.
Safety Precautions
Encorafenib is a potent compound and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. All work should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Encorafenib Western Blot for p-ERK Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to detect and quantify the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK/ERK signaling pathway, following treatment with encorafenib (B612206). Encorafenib is a potent and selective inhibitor of BRAF kinase, particularly the V600E mutant, which is a common driver in various cancers.[1][2] By inhibiting BRAF, encorafenib effectively blocks the downstream signaling cascade, leading to a reduction in MEK and subsequently ERK phosphorylation.[3] This protocol is designed for researchers in oncology, cell biology, and drug development to assess the in vitro efficacy of encorafenib.
Data Presentation: Inhibition of ERK Phosphorylation by Encorafenib
The following table summarizes quantitative data from preclinical studies, demonstrating the dose-dependent inhibition of p-ERK and cell proliferation by encorafenib in cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A375 | Malignant Melanoma (BRAF V600E) | IC80 (Cell Viability) | 100 nM | [4] |
| HaCaT HRAS G12V | Immortalized Human Keratinocytes | EC80 (p-ERK Induction) | 1000 nM | [4] |
| BRAF V600E-mutant cell lines | Melanoma | EC50 (ERK phosphorylation) | 3 nM | [3] |
| BRAF V600E-mutant cell lines | Melanoma | EC50 (Cell proliferation) | 4 nM | [3] |
Note: The "paradox index," calculated as the ratio of the p-ERK activation EC80 to the tumor inhibition IC80, serves as a measure of the therapeutic window. A higher index suggests a wider window for achieving tumor inhibition without inducing paradoxical ERK activation in BRAF wild-type cells.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway with the inhibitory action of encorafenib and the experimental workflow for the Western blot analysis of p-ERK.
MAPK/ERK signaling pathway and the inhibitory action of Encorafenib.
Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze p-ERK and total ERK levels in response to encorafenib treatment.
Cell Culture and Treatment
-
Culture BRAF V600E mutant cells (e.g., A375 melanoma cells) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For serum starvation, to reduce basal p-ERK levels, replace the growth medium with a serum-free medium for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of encorafenib (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% polyacrylamide gel).
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed at 100 V for 1-2 hours or overnight at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2, Thr202/Tyr204) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing for Total ERK (Loading Control)
-
To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped of the bound antibodies and re-probed.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.
Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the encorafenib concentration to visualize the dose-dependent inhibition. The expected outcome is a dose-dependent decrease in the levels of phosphorylated ERK upon treatment with encorafenib in BRAF V600E mutant cells.
References
Application Notes and Protocols for In Vivo Dosing of Encorafenib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Encorafenib (B612206) (trade name Braftovi®), a potent and selective BRAF kinase inhibitor, in various mouse cancer models. The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Encorafenib.
Overview and Mechanism of Action
Encorafenib is a small molecule inhibitor targeting the BRAF V600E mutation, a common driver mutation in several cancers, including melanoma and colorectal cancer.[1][2] It functions by inhibiting the constitutively activated MAPK/ERK signaling pathway (also known as the RAS/RAF/MEK/ERK pathway), thereby suppressing tumor cell proliferation and growth.[2][3] Preclinical studies in mouse xenograft models have demonstrated that Encorafenib can induce tumor regression and, particularly when used in combination with other targeted agents like MEK or EGFR inhibitors, can delay the onset of resistance.[1][3][4]
Signaling Pathway of Encorafenib Action
The diagram below illustrates the MAPK/ERK signaling cascade and the inhibitory action of Encorafenib on the mutated BRAF protein.
Caption: The MAPK/ERK signaling pathway with Encorafenib's inhibitory action on BRAF V600E.
In Vivo Dosing and Administration
Encorafenib is typically administered orally to mice via gavage. The following tables summarize dosing regimens from various preclinical studies.
Table 1: Encorafenib Dosing in Melanoma Mouse Models
| Cell Line / Model | Mouse Strain | Encorafenib Dose | Dosing Schedule | Vehicle | Reference |
| A375 (BRAF V600E) | Nude | 5 mg/kg | Twice Daily (BID) | Not Specified | [1] |
| HMEX1906 (BRAF V600E) | Nude | 5 mg/kg | Twice Daily (BID) | Not Specified | [1] |
| A375 (BRAF V600E) | Nude | 20 mg/kg | Not Specified | Not Specified | [1] |
| NRAS-mutant PDX | NSG | 6 mg/kg | Once Daily (QD) | 0.5% methylcellulose (B11928114) + 0.5% Tween 80 | [5] |
Table 2: Encorafenib Dosing in Colorectal Cancer (CRC) Mouse Models
| Cell Line / Model | Mouse Strain | Encorafenib Dose | Dosing Schedule | Vehicle | Reference |
| BRAF V600E PDX | Athymic Nude | 5 mg/kg | Twice Daily (BID) | Not Specified | |
| HT29 (BRAF V600E) | Nude | 5 mg/kg | Twice Daily (BID) | Not Specified |
Experimental Protocols
The following are detailed protocols for establishing a xenograft model, preparing and administering Encorafenib, and assessing target engagement.
Protocol 1: Establishment of a Subcutaneous A375 Xenograft Model
This protocol is adapted for the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
Materials:
-
A375 cells (ATCC® CRL-1619™)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take-rate)
-
6- to 8-week-old female athymic nude mice
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture A375 cells in complete medium until they reach 70-80% confluency. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Harvesting: a. Aspirate the medium and wash cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize with complete medium, transfer to a conical tube, and centrifuge at 1,500 rpm for 5 minutes. d. Discard the supernatant, resuspend the cell pellet in sterile PBS, and perform a cell count using a hemocytometer. A trypan blue exclusion assay should be performed to ensure >95% viability.
-
Cell Injection: a. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁷ cells/mL. Keep on ice. b. Anesthetize the mouse according to your institution's approved protocol. c. Draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe fitted with a 27-gauge needle. d. Inject the cells subcutaneously into the right flank of the mouse.
-
Tumor Monitoring: a. Monitor the mice for tumor growth, which typically becomes palpable within 1-2 weeks. b. Measure tumor dimensions 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . d. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of Encorafenib
Materials:
-
Encorafenib powder (research grade)
-
Vehicle components: Methylcellulose, Tween® 80, sterile water
-
Weighing scale, spatulas, and weigh boats
-
Conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose, 0.5% Tween® 80): a. Weigh 0.5 g of methylcellulose and 0.5 g of Tween® 80 for every 100 mL of vehicle required. b. Add the Tween® 80 to approximately 80 mL of sterile water and mix thoroughly. c. Slowly add the methylcellulose while vortexing or stirring to prevent clumping. d. Bring the final volume to 100 mL with sterile water and mix until a homogenous suspension is formed. Store at 4°C.
-
Encorafenib Formulation: a. Calculate the total amount of Encorafenib needed based on the number of mice, their average weight, the dose (e.g., 6 mg/kg), and the dosing volume (typically 0.1 mL per 10 g of body weight). Always prepare a slight overage. b. Weigh the required amount of Encorafenib powder. c. Add a small amount of the vehicle to the powder to create a paste. d. Gradually add the remaining vehicle while mixing. Use a homogenizer or sonicator to ensure the drug is evenly suspended.
-
Oral Gavage Administration: a. Weigh each mouse to calculate the precise volume of the drug suspension to administer. b. Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. d. Insert the gavage needle into the mouth, advancing it gently along the upper palate until it passes into the esophagus. Do not force the needle. e. Administer the calculated volume of the Encorafenib suspension slowly and steadily. f. Carefully withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo Encorafenib efficacy study.
Protocol 3: Western Blot Analysis of pERK in Tumor Tissue
This protocol outlines the steps for assessing the phosphorylation of ERK (pERK) as a pharmacodynamic marker of Encorafenib activity in tumor tissue.
Materials:
-
Harvested tumor tissue
-
Liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Tumor Lysate Preparation: a. At the study endpoint (or at specified time points post-dosing), euthanize mice and excise tumors. b. Immediately snap-freeze the tumor tissue in liquid nitrogen. Store at -80°C until use. c. Weigh a piece of frozen tumor tissue (~30-50 mg) and place it in a pre-chilled tube with ice-cold RIPA buffer. d. Homogenize the tissue on ice until fully dissociated. e. Incubate the homogenate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant (protein lysate) into a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pERK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. j. (Optional but recommended) Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
By following these detailed protocols, researchers can effectively conduct in vivo studies with Encorafenib in mouse models to investigate its therapeutic potential and pharmacodynamic effects.
References
- 1. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Encorafenib Treatment in 3D Organoid Cultures
Introduction
Three-dimensional (3D) organoid technology represents a paradigm shift in preclinical research, providing a physiologically relevant in vitro model that bridges the gap between traditional 2D cell cultures and in vivo animal models.[1][2][3] Patient-derived organoids (PDOs), in particular, have emerged as a powerful tool in oncology.[4][5] These self-organizing structures can be grown from patient tumor tissue and are known to recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor.[4][6] This makes them an invaluable platform for studying tumor biology, screening therapeutic compounds, and advancing personalized medicine.[1][6][7]
Encorafenib is a potent and highly selective small-molecule inhibitor of the BRAF kinase.[8] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a key cascade that promotes cell proliferation and survival.[9][10][11] The BRAF V600E mutation is a known oncogenic driver in a significant subset of colorectal cancers (CRC), melanomas, and other malignancies.
This document provides detailed protocols for utilizing patient-derived colorectal cancer organoids to evaluate the efficacy of Encorafenib. It covers the establishment of PDO cultures, methodology for drug treatment and viability assessment, and protocols for downstream molecular analysis to confirm the drug's mechanism of action.
Mechanism of Action: The MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental processes like cell growth, differentiation, and survival.[10] In cancers harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling irrespective of upstream signals from receptor tyrosine kinases (RTKs) and RAS.[8][11] This uncontrolled signaling drives tumor proliferation. Encorafenib specifically targets and inhibits the activity of the mutated BRAF V600E protein, thereby blocking the downstream phosphorylation of MEK and ERK and inhibiting tumor cell growth.[9] Preclinical studies have shown that combining Encorafenib with inhibitors of other pathway components, such as MEK (e.g., Binimetinib) or EGFR (e.g., Cetuximab), can enhance anti-tumor activity and overcome potential resistance mechanisms.[9][10][12][13]
Experimental Workflow Overview
The overall process involves establishing organoids from patient tissue, expanding the cultures, performing high-throughput drug screening, and conducting downstream analyses to validate the findings.
Protocols
Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer (CRC) Organoids
This protocol details the generation of organoids from fresh colorectal cancer tissue specimens.[4][14][15][16]
Materials:
-
Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Pen/Strep, 50 µg/mL gentamicin) on ice.
-
Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase IV and 10 µM Y-27632.
-
Washing Medium: Advanced DMEM/F12.
-
Basement Membrane Extract (BME), such as Matrigel®, thawed on ice.
-
Organoid Growth Medium (see Table 1 for formulation).
-
Sterile cell culture plates, conical tubes, scalpels, and pipettes.
Procedure:
-
Tissue Preparation: In a sterile petri dish on ice, wash the tumor tissue 3-5 times with cold Washing Medium to remove excess blood and debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digestion: Transfer the minced tissue into a 15 mL conical tube containing 5 mL of Digestion Buffer.
-
Incubate the tube in a 37°C water bath for 30-60 minutes, mixing by inversion every 15 minutes, until the tissue is dissociated.
-
Neutralize the digestion by adding an equal volume of cold Washing Medium.
-
Centrifuge the suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Embedding: Resuspend the cell pellet in the required volume of ice-cold BME (typically 40-50 µL per well of a 24-well plate).
-
Carefully dispense 40 µL droplets of the BME-cell suspension into the center of pre-warmed 24-well plate wells.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME domes to polymerize.
-
Culture: Gently add 500 µL of pre-warmed Organoid Growth Medium to each well, avoiding disruption of the dome.
-
Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Organoids should become visible within 7-14 days.
-
Passaging: Once organoids are dense and have dark lumens, they should be passaged. Mechanically disrupt the domes, collect the organoids, and centrifuge. Break them into smaller fragments by pipetting before re-embedding in fresh BME.
Protocol 2: Encorafenib Treatment and Viability Assessment
This protocol describes a high-throughput method for assessing organoid viability after drug treatment using a luminescence-based ATP assay.[17][18][19][20]
Materials:
-
Established organoid cultures.
-
Encorafenib powder.
-
DMSO (for drug dissolution).
-
White-walled, clear-bottom 96-well plates.
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Drug Preparation: Prepare a high-concentration stock solution of Encorafenib (e.g., 10 mM) in DMSO. Store aliquots at -20°C. Prepare serial dilutions in Organoid Growth Medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose (e.g., 0.1%).
-
Organoid Seeding: Harvest and mechanically dissociate organoids into small fragments. Count the fragments and seed them in BME domes in a 96-well plate (e.g., ~100 fragments in a 10 µL dome per well).[17]
-
Allow organoids to form for 2-3 days.
-
Drug Treatment: Remove the existing medium and add 100 µL of medium containing the appropriate Encorafenib concentration or vehicle control to each well.
-
Incubate for 72 hours at 37°C and 5% CO₂.[17]
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the 96-well plate and the assay reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously on a plate shaker for 5 minutes to lyse the cells and break up the BME dome.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the drug-treated wells to the vehicle control wells to determine the percent viability. Plot the results to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 3: Downstream Molecular Analysis
This protocol confirms that Encorafenib inhibits the MAPK pathway by measuring the phosphorylation of ERK.[21][22][23]
Materials:
-
Treated organoid cultures.
-
Organoid Harvesting Solution or Cell Recovery Solution.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-ERK1/2, anti-Total-ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and ECL detection reagents.
Procedure:
-
Harvesting: Treat organoids with Encorafenib for a shorter duration (e.g., 6-24 hours) to capture signaling changes.
-
Depolymerize the BME by adding ice-cold Harvesting Solution and incubating on ice with gentle shaking for 30-60 minutes.
-
Collect the released organoids and centrifuge at 500 x g for 5 minutes at 4°C.
-
Protein Extraction: Wash the pellet with cold PBS and lyse by adding RIPA buffer. Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. A decrease in the p-ERK/Total-ERK ratio in Encorafenib-treated samples confirms pathway inhibition.
This protocol visualizes cellular responses like proliferation (Ki-67) and apoptosis (cleaved Caspase-3) within the 3D organoid structure.[24][25][26][27]
Materials:
-
Treated organoid cultures in chamber slides or 96-well plates.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% goat serum in PBS).
-
Primary antibodies (anti-Ki-67, anti-cleaved Caspase-3).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Fixation: Carefully remove the culture medium and wash the organoids with PBS. Fix with 4% PFA for 30-60 minutes at room temperature.[24]
-
Permeabilization: Wash 3x with PBS. Permeabilize with Permeabilization Buffer for 20-30 minutes.[27]
-
Blocking: Wash 3x with PBS. Block with Blocking Buffer for 1-2 hours at room temperature.[26][27]
-
Primary Antibody: Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBS. Incubate with corresponding secondary antibodies (kept in the dark) for 1-2 hours at room temperature.[27]
-
Counterstain: Wash 3x with PBS. Stain with DAPI (5 µg/mL in PBS) for 15-20 minutes.[24]
-
Mounting and Imaging: Wash 3x with PBS. Mount with an appropriate mounting medium and image using a confocal microscope.
-
Analysis: Quantify the percentage of Ki-67 positive (proliferating) cells and cleaved Caspase-3 positive (apoptotic) cells relative to the total number of cells (DAPI).
Data Presentation and Expected Outcomes
Quantitative data from drug screening assays should be structured for clear comparison.
Table 1: Representative IC50 Values for Encorafenib in CRC Organoids
| Organoid Line | BRAF Status | KRAS Status | Encorafenib IC50 (nM) | Encorafenib + Cetuximab IC50 (nM) |
|---|---|---|---|---|
| PDO-1 | V600E Mutant | Wild-Type | 15.5 | 4.2 |
| PDO-2 | V600E Mutant | Wild-Type | 28.1 | 7.9 |
| PDO-3 | Wild-Type | G12D Mutant | > 10,000 | > 10,000 |
| PDO-4 | Wild-Type | Wild-Type | > 10,000 | 8,500 |
Note: Data are hypothetical but representative of expected results. BRAF V600E mutant organoids are expected to be sensitive to Encorafenib, while wild-type organoids are resistant.[13][28] Combination with an EGFR inhibitor may enhance sensitivity.
Table 2: Expected Outcomes of Downstream Molecular Analyses
| Analysis | Marker | Control (Vehicle) | Encorafenib Treatment | Expected Result |
|---|---|---|---|---|
| Western Blot | p-ERK / Total ERK | High Ratio | Low Ratio | Confirms MAPK pathway inhibition. |
| Immunofluorescence | Ki-67 (% positive cells) | High | Low | Indicates decreased proliferation. |
| Immunofluorescence | Cleaved Caspase-3 (% positive cells) | Low | High | Indicates induction of apoptosis. |
References
- 1. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D tumor cultures for drug resistance and screening development in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Portico [access.portico.org]
- 9. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 10. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mismatch Repair Status in Patient-Derived Colorectal Cancer Organoids Does Not Affect Intrinsic Tumor Cell Sensitivity to Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Patient-Derived Organoids from Colorectal Cancer Resection Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Establishment of a Co-culture System of Patient-Derived Colorectal Tumor Organoids and Tumor-Infiltrating Lymphocytes (TILs) [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. assaygenie.com [assaygenie.com]
- 19. stemcell.com [stemcell.com]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 24. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 25. precanmed.eu [precanmed.eu]
- 26. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 27. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 28. elifesciences.org [elifesciences.org]
Application Note: Lentiviral Knockdown for the Target Validation of Envometinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envometinib is a potent and selective dual inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Validating that the anti-tumor effects of this compound are directly mediated by the inhibition of MEK is a crucial step in its preclinical development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool for target validation, as it allows for the specific and stable silencing of target genes. By comparing the phenotypic effects of this compound treatment with the effects of MEK1 and MEK2 knockdown, researchers can confirm the on-target activity of the compound.
This application note provides a detailed protocol for validating the target of this compound using lentiviral shRNA knockdown in cancer cell lines with activating BRAF or RAS mutations.
Principle of the Method
Lentiviral vectors are used to deliver shRNA constructs targeting MEK1 and MEK2 into cancer cells. These shRNAs are processed by the cell's RNA interference (RNAi) machinery to degrade MEK1 and MEK2 mRNA, leading to a significant reduction in protein expression. The cellular phenotypes and downstream signaling pathways in MEK-knockdown cells are then compared to cells treated with this compound. A high degree of similarity between the effects of MEK knockdown and this compound treatment provides strong evidence for on-target activity.
Data Presentation
Table 1: Comparative Analysis of this compound IC50 Values and MEK Knockdown on Cell Viability
| Cell Line | Genotype | This compound IC50 (nM) | % Viability (shMEK1/2) vs. shControl |
| A375 | BRAF V600E | 15 | 25% |
| HT-29 | BRAF V600E | 25 | 30% |
| HCT116 | KRAS G13D | 50 | 45% |
| Panc-1 | KRAS G12D | 100 | 60% |
| SK-MEL-2 | NRAS Q61R | 40 | 40% |
| Wild-type BRAF/RAS Cells | Wild-type | >1000 | 95% |
Table 2: Quantitative Analysis of Apoptosis Induction
| Treatment/Condition | Cell Line (A375) | % Apoptosis (Caspase-3/7 Activity) |
| Vehicle Control | A375 | 5% |
| This compound (50 nM) | A375 | 45% |
| shControl | A375 | 6% |
| shMEK1/2 | A375 | 42% |
Table 3: Quantification of Downstream Signaling Inhibition
| Treatment/Condition | Cell Line (A375) | p-ERK / Total ERK Ratio (Normalized to Control) |
| Vehicle Control | A375 | 1.0 |
| This compound (50 nM) | A375 | 0.15 |
| shControl | A375 | 0.98 |
| shMEK1/2 | A375 | 0.20 |
Experimental Protocols
Lentiviral Vector Production
This protocol describes the production of high-titer lentiviral particles carrying shRNA constructs targeting MEK1 and MEK2, as well as a non-targeting shRNA control.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmids (targeting MEK1, MEK2, and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Protocol:
-
Day 1: Seed HEK293T Cells: Seed 8 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix 10 µg of the shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.
-
In a separate tube, add 30 µL of Lipofectamine 2000 to 1 mL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the plasmid and Lipofectamine solutions and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
A second harvest can be performed at 72 hours post-transfection.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Lentiviral Transduction of Target Cells
This protocol describes the transduction of cancer cell lines with the produced lentiviral particles.
Materials:
-
Target cancer cell lines (e.g., A375, HT-29)
-
Lentiviral supernatant (shMEK1, shMEK2, shControl)
-
Polybrene
-
Puromycin (B1679871) (for selection)
Protocol:
-
Day 1: Seed Target Cells: Seed 1 x 10^5 cells per well in a 6-well plate.
-
Day 2: Transduction:
-
Remove the culture medium and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate for 24 hours.
-
-
Day 3: Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration (determined by a kill curve for each cell line).
-
-
Days 4-10: Expansion of Stable Cell Lines:
-
Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until stable, resistant colonies are formed.
-
Expand the stable cell lines for subsequent experiments.
-
Western Blot for Phospho-ERK
This protocol is for assessing the inhibition of MEK's downstream target, ERK.[3]
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat the control and knockdown cell lines with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-p-ERK or anti-total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK.
-
Cell Viability (MTS) Assay
This assay is used to determine the effect of this compound and MEK knockdown on cell proliferation.[4][5]
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
96-well plates
-
MTS reagent
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Caspase-Glo® 3/7) Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[7]
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
Protocol:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a white-walled 96-well plate and treat with this compound or vehicle for 48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the control to determine the fold-change in caspase activity.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Immunohistochemical Analysis of Encorafenib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encorafenib is a potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is primarily indicated for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, often in combination with a MEK inhibitor such as binimetinib.[2][3] Encorafenib is also used in combination with cetuximab for the treatment of metastatic colorectal cancer with a BRAF V600E mutation.[4][5] The BRAF V600 mutations lead to constitutive activation of the MAPK pathway (RAS/RAF/MEK/ERK), promoting uncontrolled cell proliferation and survival.[1][6] Encorafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby downregulating the signaling cascade, leading to cell cycle arrest and apoptosis.[1][3]
Immunohistochemistry (IHC) is an indispensable tool for assessing the pharmacodynamic effects of Encorafenib in tumor tissues. By detecting changes in protein expression and phosphorylation status, IHC can provide valuable insights into pathway inhibition, cellular response, and the impact on the tumor microenvironment. These application notes provide detailed protocols for the IHC analysis of key biomarkers in Encorafenib-treated tumors.
Signaling Pathway Targeted by Encorafenib
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRAF inhibition is associated with enhanced melanoma antigen expression and a more favorable tumor microenvironment in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Antitumor Efficacy of Dual Blockade with Encorafenib + Cetuximab in Combination with Chemotherapy in Human BRAFV600E-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD-L1, CD4+, and CD8+ Tumor-Infiltrating Lymphocytes (TILs) Expression Profiles in Melanoma Tumor Microenvironment Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Envometinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envometinib is a potent and selective dual MEK inhibitor that targets the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive therapeutic target. Inhibition of the MEK/ERK pathway can lead to cell cycle arrest and induction of apoptosis, or programmed cell death, in cancer cells.[2][3] Therefore, accurately quantifying apoptosis is a crucial step in evaluating the efficacy of this compound and other MEK inhibitors.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the detection and quantification of apoptosis.[4][5][6] This technique allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells based on the integrity of the cell membrane and the externalization of phosphatidylserine (B164497) (PS).[4][5][6]
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with this compound using Annexin V and PI staining followed by flow cytometric analysis.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with this compound for 48 hours. This table is for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 50 | 62.1 ± 4.2 | 25.3 ± 2.5 | 12.6 ± 1.8 |
| This compound | 100 | 40.8 ± 5.1 | 38.7 ± 3.3 | 20.5 ± 2.4 |
| Staurosporine (Positive Control) | 1000 | 15.3 ± 2.8 | 45.1 ± 4.0 | 39.6 ± 3.7 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK. This can lead to the upregulation of pro-apoptotic proteins (e.g., Bim, Puma) and downregulation of anti-apoptotic proteins (e.g., Mcl-1), ultimately triggering the intrinsic apoptotic pathway.[3][7]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of apoptosis after treating cells with this compound.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted from standard procedures for apoptosis detection.[2][8][9][10][11]
1. Cell Seeding and Treatment:
a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with various concentrations of this compound and appropriate controls (vehicle control, e.g., DMSO; positive control for apoptosis, e.g., staurosporine). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting:
a. For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. b. For suspension cells: Collect the cells directly from the culture vessel. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. d. Discard the supernatant.
3. Cell Washing:
a. Resuspend the cell pellet in 1 mL of cold PBS. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Discard the supernatant. Repeat the wash step once more.
4. Staining:
a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
5. Flow Cytometry Analysis:
a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour of staining.[11] c. Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and positive control samples. d. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
6. Data Interpretation:
The cell population will be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.[4]
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.[4]
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[4]
-
Upper Left (Annexin V- / PI+): Primarily necrotic cells.[4]
By following these protocols and application notes, researchers can effectively utilize flow cytometry to quantify the apoptotic effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MEK inhibition increases lapatinib sensitivity via modulation of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MEK pathway enhances the antitumor efficacy of chimeric antigen receptor T cells against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Encorafenib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRAF inhibitor, encorafenib (B612206).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of encorafenib?
Encorafenib is a potent and selective ATP-competitive kinase inhibitor that primarily targets the BRAF V600E mutation.[1] The BRAF gene is part of the MAPK/ERK signaling pathway, which is crucial for cell division, differentiation, and secretion.[1] Mutations in BRAF, such as the V600E substitution, lead to a constitutively active BRAF protein, resulting in persistent downstream signaling through the MAPK pathway and promoting uncontrolled tumor cell growth.[1][2] Encorafenib binds to the mutated BRAF V600E kinase, inhibiting its activity and thereby suppressing the downstream signaling cascade, leading to an arrest of the cell cycle.[3][4]
Q2: What are typical IC50 values for encorafenib?
The half-maximal inhibitory concentration (IC50) for encorafenib is highly potent, particularly in BRAF V600-mutant cell lines. In biochemical assays, the IC50 for BRAF V600E is approximately 0.35 nM.[1] In cell-based proliferation assays, most BRAF V600-mutant melanoma cell lines exhibit IC50 values of less than 40 nM.[5][6][7] It's important to note that these values can vary depending on the specific cell line and experimental conditions.
Q3: Why is encorafenib often used in combination with other inhibitors?
Encorafenib is frequently used in combination with other targeted therapies, such as MEK inhibitors (e.g., binimetinib) or EGFR inhibitors (e.g., cetuximab), to enhance efficacy and overcome resistance.[1][3] Targeting multiple points in the MAPK pathway simultaneously with a BRAF and a MEK inhibitor can lead to greater anti-tumor activity and delay the emergence of resistance compared to single-agent therapy.[1] In colorectal cancer, resistance to BRAF inhibition can occur through feedback activation of the epidermal growth factor receptor (EGFR). Combining encorafenib with an EGFR inhibitor like cetuximab can overcome this resistance mechanism.[1]
Q4: What is "paradoxical activation" of the MAPK pathway?
In BRAF wild-type cells, some BRAF inhibitors can paradoxically activate the MAPK pathway. This occurs because these inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of one protomer by the inhibitor-bound protomer. This can result in increased, rather than decreased, downstream ERK signaling. Encorafenib has a more favorable "paradox index" compared to first-generation BRAF inhibitors like vemurafenib, indicating a better therapeutic window before paradoxical activation occurs.[5][6][8]
Troubleshooting Guides
Interpreting Encorafenib Dose-Response Curves
Problem: The dose-response curve is not a standard sigmoidal shape.
-
Possible Cause 1: Biphasic or Bell-Shaped Curve
-
Explanation: A biphasic or bell-shaped curve, where the response decreases at higher concentrations, can be due to off-target effects, cellular toxicity at high doses, or compound aggregation.[9]
-
Troubleshooting:
-
Perform a cytotoxicity assay to assess cell health at high concentrations.
-
Visually inspect for drug precipitation in the culture media at high concentrations.
-
Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates.[9]
-
-
-
Possible Cause 2: Steep Dose-Response Curve
-
Explanation: A steeper than expected curve can sometimes be caused by stoichiometric inhibition, where the inhibitor concentration is close to the enzyme concentration, or by compound aggregation.[10]
-
Troubleshooting:
-
Vary the enzyme concentration in a biochemical assay to see if the IC50 value shifts, which is indicative of stoichiometric inhibition.[10]
-
Use dynamic light scattering (DLS) to check for aggregate formation at high concentrations.
-
-
Problem: Higher than expected IC50 value or apparent resistance.
-
Possible Cause 1: Acquired Resistance
-
Explanation: Cells can develop resistance to encorafenib through various mechanisms, including secondary mutations in the MAPK pathway (e.g., in NRAS or MEK1/2) or activation of bypass signaling pathways like the PI3K/Akt pathway.[11]
-
Troubleshooting:
-
Perform western blot analysis to check for the reactivation of pERK or the activation of pAkt in the presence of encorafenib.
-
Sequence key genes in the MAPK and PI3K pathways (e.g., NRAS, KRAS, MEK1/2, PTEN) to identify potential resistance mutations.
-
-
-
Possible Cause 2: Experimental Issues
-
Explanation: Incorrect drug concentration, cell line contamination, or reagent degradation can lead to inaccurate results.
-
Troubleshooting:
-
Verify the concentration of your encorafenib stock solution.
-
Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
-
Use a known sensitive cell line as a positive control to confirm the activity of your encorafenib stock.
-
-
Data Presentation
| Parameter | Encorafenib | Dabrafenib | Vemurafenib |
| BRAF V600E IC50 (biochemical) | ~0.35 nM[1] | - | - |
| Cell Proliferation IC50 (BRAF V600-mutant melanoma) | < 40 nM[5][6][7] | < 100 nM[6] | < 1 µM[6] |
| Dissociation Half-Life from BRAF V600E | > 30 hours[12] | 2 hours[12] | 0.5 hours[12] |
| Paradox Index | 50[6][8] | 10[6][8] | 5.5[6][8] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Drug Preparation: Prepare a 2X serial dilution of encorafenib in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted encorafenib or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Western Blot for Phospho-ERK (pERK)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of encorafenib or vehicle control for the specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Mandatory Visualization
Caption: Encorafenib inhibits the mutated BRAF V600E protein in the MAPK/ERK signaling pathway.
Caption: Workflow for analyzing pERK levels by Western blot after encorafenib treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Encorafenib Off-Target Kinase Screening
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for investigating the off-target kinase profile of Encorafenib (B612206).
Frequently Asked Questions (FAQs)
Q1: What is Encorafenib and what is its primary mechanism of action? A1: Encorafenib (trade name BRAFTOVI) is a potent and selective small-molecule kinase inhibitor. Its primary mechanism of action is the inhibition of the BRAF kinase, particularly the V600E mutant form, which is a driver mutation in various cancers, including melanoma.[1][2] Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which regulates cell division, differentiation, and survival.[1] In cell-free assays, it inhibits BRAF V600E, wild-type BRAF, and CRAF with very high potency (IC50 values of 0.35, 0.47, and 0.3 nM, respectively).[1]
Q2: How selective is Encorafenib? Is off-target screening necessary? A2: Preclinical studies describe Encorafenib as a highly specific RAF inhibitor.[3] One study profiling it against 99 different kinases found that its only other potent inhibition was against CRAF, in addition to its intended BRAF targets.[3][4] Another screen against 100 kinases showed no significant activity, with IC50 values exceeding 900 nM.[5] However, despite its high on-target specificity, off-target screening is always a crucial step in preclinical research. Unidentified off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[4]
Q3: What are the most common experimental approaches to identify Encorafenib's off-targets? A3: The most common approaches are in vitro kinase profiling and cellular target engagement assays. In vitro profiling involves screening Encorafenib against a large panel of recombinant kinases to determine its inhibitory activity (IC50) against each one.[4] Cellular assays, such as NanoBRET, measure the ability of the compound to bind to its targets within the complex environment of a living cell, which can provide more physiologically relevant data.
Q4: My cells are showing a stronger-than-expected phenotype or toxicity. Could this be due to off-target effects? A4: Yes, unexpected biological consequences or toxicities are common indicators of off-target effects. While Encorafenib is designed to be selective, interactions with other kinases or cellular proteins can occur, leading to unforeseen phenotypes. If you observe high levels of cytotoxicity or a cellular response that cannot be explained by BRAF inhibition alone, performing a kinome-wide selectivity screen is a critical troubleshooting step.
Data Presentation: Encorafenib Kinase Inhibition Profile
The following tables summarize the known on-target potency of Encorafenib and provide a template for presenting data from an off-target kinase screening experiment.
Table 1: On-Target Potency of Encorafenib This table lists the half-maximal inhibitory concentrations (IC50) of Encorafenib against its primary intended targets in cell-free biochemical assays.
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 0.35 | [1] |
| BRAF (wild-type) | 0.47 | [1] |
| CRAF | 0.30 | [1] |
Table 2: Template for Off-Target Kinase Screening Results Use this table to summarize the results from your kinome profiling experiments. This format allows for a clear comparison of Encorafenib's potency against its primary target versus potential off-targets.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes / Potential Biological Relevance |
| BRAF V600E | Data from experiment | ~0.3 | Primary Target (Control) |
| Kinase X | Data from experiment | Value | e.g., Involved in cell cycle regulation |
| Kinase Y | Data from experiment | Value | e.g., Known pro-survival kinase |
| ... (add rows for each identified hit) |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Encorafenib.
| Problem | Possible Cause | Recommended Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition. 2. Compound precipitation in media.3. On-target toxicity in the specific cell line. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.2. Check the solubility of Encorafenib in your cell culture media and use appropriate vehicle controls (e.g., DMSO).3. Test inhibitors with different chemical scaffolds that target BRAF. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. Prevention of non-specific effects caused by compound precipitation.3. Confirmation of on-target toxicity if the effect persists across different BRAF inhibitors. |
| Observed phenotype differs from known effects of BRAF inhibition. | 1. Inhibition of an unexpected signaling pathway. 2. Activation of a compensatory signaling pathway. | 1. Use phosphoproteomics to get a global view of how Encorafenib alters cell signaling.2. Perform Western blot analysis for key nodes in related pathways (e.g., PI3K/AKT). | 1. Pinpointing specific off-target pathways affected by the compound.2. Understanding cellular resistance or adaptation mechanisms. |
| Efficacy of Encorafenib is maintained in cells where BRAF has been knocked out. | 1. The compound's efficacy is mediated by one or more off-target effects. | 1. This is a strong indicator of off-target activity. Use chemical proteomics to identify the protein(s) that Encorafenib binds to within the cellular environment. | 1. Definitive identification of the off-target protein(s) responsible for the observed efficacy. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of Encorafenib by screening it against a large panel of recombinant protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of Encorafenib in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., for IC50 determination) or a single high concentration for initial screening (e.g., 1 µM).
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near its Km value.
-
Compound Incubation: Add Encorafenib at the desired concentration(s) to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (vehicle only, e.g., DMSO) control for 0% inhibition and a known potent, broad-spectrum inhibitor as a positive control for 100% inhibition.
-
Reaction and Detection: Incubate the plates for a specified time (e.g., 1-3 hours) at the optimal temperature (e.g., 30°C) to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³³P-ATP incorporation) or a fluorescence/luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by Encorafenib relative to the "no inhibitor" control. For single-concentration screens, data is presented as percent inhibition. For dose-response experiments, plot percent inhibition against the logarithm of Encorafenib concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of Encorafenib to specific kinase targets in living cells.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the kinase of interest fused to a NanoLuciferase® (NLuc) enzyme.
-
Cell Plating: Plate the cells in a multi-well assay plate (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Encorafenib concentrations. Include a vehicle-only control.
-
Tracer Addition: Add a fluorescent energy transfer tracer that specifically binds to the kinase of interest. Incubate to allow the system to reach binding equilibrium.
-
Detection: Add the NanoBRET™ substrate to the wells and immediately measure both the donor (NLuc) emission and the acceptor (tracer) emission using a luminometer capable of filtered light detection.
-
Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor emission by the donor emission. As Encorafenib displaces the tracer from the NLuc-kinase fusion protein, the BRET ratio will decrease. Plot the BRET ratio against the Encorafenib concentration to generate a dose-response curve and determine the IC50 value, which reflects target engagement in the cellular environment.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by Encorafenib.
Caption: Experimental workflow for identifying Encorafenib off-targets.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Overcoming Encorafenib Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering encorafenib (B612206) resistance in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E mutant cell line is showing decreased sensitivity to encorafenib. What are the common mechanisms of resistance?
A1: Acquired resistance to BRAF inhibitors like encorafenib is a common issue. The primary mechanisms observed in vitro involve the reactivation of the MAPK/ERK signaling pathway or the activation of alternative survival pathways.[1][2] Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in genes downstream of BRAF, such as NRAS and MEK1/2 (MAP2K1, MAP2K2), can reactivate the ERK signaling cascade despite BRAF inhibition.[3][4][5]
-
BRAF Amplification: Increased copy number of the mutant BRAF gene can lead to higher levels of the target protein, overwhelming the inhibitor.[1][3][4]
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms of the protein that dimerize and signal in the presence of the inhibitor.[1][4]
-
-
Activation of Alternative Signaling Pathways:
-
PI3K/Akt Pathway Activation: Upregulation of the PI3K/Akt pathway is a frequent escape mechanism that promotes cell survival and proliferation.[1][2][6] This can be triggered by increased expression of receptor tyrosine kinases (RTKs) like IGF-1R, EGFR, and PDGFR-β.[1][3][6]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and activation of RTKs can bypass BRAF inhibition by activating both the MAPK and PI3K/Akt pathways.[1][2][7]
-
-
Other Mechanisms:
Q2: How can I establish an encorafenib-resistant cell line in my lab?
A2: Developing an in vitro model of encorafenib resistance typically involves long-term exposure of a sensitive cell line to the drug. Here is a general approach:
-
Start with a sensitive parental cell line (e.g., A375, a BRAF V600E mutant melanoma cell line).
-
Determine the initial IC50 of encorafenib for the parental line.
-
Chronic Drug Exposure: Culture the cells in the continuous presence of encorafenib. There are two common strategies:
-
Monitor Cell Viability and Proliferation: Regularly assess the health and growth rate of the cells.
-
Confirm Resistance: Once a population of cells is able to proliferate steadily in the presence of a high concentration of encorafenib, confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in IC50 indicates acquired resistance.
Q3: My encorafenib-resistant cells show increased expression of p-ERK. What does this indicate?
A3: Increased levels of phosphorylated ERK (p-ERK) in the presence of encorafenib strongly suggest reactivation of the MAPK pathway. This is a hallmark of resistance, indicating that the cells have found a way to bypass the BRAF inhibition and reactivate downstream signaling. This could be due to secondary mutations in NRAS or MEK, BRAF amplification, or the formation of BRAF splice variants.
Q4: I'm observing increased p-Akt levels in my resistant cells. What is the significance of this?
A4: Elevated phosphorylated Akt (p-Akt) points to the activation of the PI3K/Akt signaling pathway as a mechanism of resistance.[1][6][10] This pathway runs parallel to the MAPK pathway and can promote cell survival and proliferation, compensating for the inhibition of BRAF. Investigating upstream activators, such as receptor tyrosine kinases (e.g., IGF-1R, EGFR), would be a logical next step.
Troubleshooting Guides
Problem: Inconsistent or slow development of encorafenib resistance.
| Possible Cause | Suggested Solution |
| Drug Concentration Too High | Starting with a lethal dose of encorafenib will kill the majority of cells, preventing the selection and expansion of resistant clones. Begin with a concentration at or below the IC50 and gradually increase it. |
| Inconsistent Drug Exposure | Ensure that the drug is replenished with each media change to maintain consistent selective pressure. |
| Cell Line Choice | Some cell lines may be less prone to developing resistance. Consider using multiple BRAF-mutant cell lines to increase the chances of success.[1][2] |
| Contamination | Microbial contamination can affect cell health and drug efficacy. Regularly check for and address any contamination issues. |
Problem: Resistant cells exhibit a different morphology and increased motility.
| Possible Cause | Suggested Solution |
| Epithelial-to-Mesenchymal Transition (EMT) | Resistance to BRAF inhibitors can be associated with EMT, leading to a more mesenchymal, spindle-like morphology and increased invasive potential.[3][8] |
| Verification | Characterize the expression of EMT markers (e.g., Snail, Vimentin, E-cadherin) by Western blot or qPCR to confirm this phenotypic switch.[8][9] |
Quantitative Data Summary
Table 1: Examples of In Vitro Models of BRAF Inhibitor Resistance
| Cell Line | Method of Resistance Induction | Fold Change in Drug Sensitivity | Reference |
| A375 | Constant dose of 10 nM encorafenib for 3 months | Not specified, but resistance confirmed | [10][11] |
| Various Melanoma Cell Lines | Chronic exposure to increasing doses of a BRAF inhibitor | Not specified, but resistance established | [6] |
Note: Specific fold changes in drug sensitivity are often not explicitly stated in the initial publications but are a critical parameter to establish and report for your resistant cell lines.[1][2]
Experimental Protocols
Protocol 1: Generation of Encorafenib-Resistant Cell Lines
-
Cell Seeding: Plate BRAF V600E mutant melanoma cells (e.g., A375) at a low density in appropriate culture medium.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing encorafenib at a concentration equal to the IC50 of the parental cells.
-
Monitoring: Monitor the cells daily. Most cells will undergo growth arrest or die.
-
Media Changes: Change the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells start to repopulate the flask, passage them and increase the encorafenib concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of encorafenib (e.g., 10-20 times the initial IC50).
-
Characterization: Characterize the resistant phenotype by determining the new IC50 and analyzing key signaling pathways (MAPK and PI3K/Akt).
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-ERK (T202/Y204)
-
Total ERK
-
p-Akt (S473)
-
Total Akt
-
BRAF
-
NRAS
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: MAPK pathway and mechanisms of resistance to Encorafenib.
Caption: Workflow for generating encorafenib-resistant cell lines.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and Binimetinib in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Biomarkers of Skin Melanoma Resistance to Targeted Therapy—Present State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and Binimetinib in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Second-generation BRAF inhibitor Encorafenib resistance is regulated by NCOA4-mediated iron trafficking in the drug-resistant malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Encorafenib Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with Encorafenib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Encorafenib in DMSO?
A1: The reported solubility of Encorafenib in DMSO varies among suppliers, but it is generally considered to be soluble in this solvent. Concentrations typically range from 20 mg/mL to as high as 257 mg/mL.[1][2][3][4] It is crucial to consult the Certificate of Analysis provided with your specific batch of Encorafenib for precise solubility information.
Q2: What is the best way to prepare a stock solution of Encorafenib in DMSO?
A2: To prepare a stock solution, it is recommended to use anhydrous (moisture-free) DMSO.[4] The compound, supplied as a crystalline solid, should be dissolved in the solvent of choice, which should be purged with an inert gas.[1] Techniques such as vortexing, gentle warming (e.g., in a 37°C water bath), and sonication can aid in complete dissolution.[2][3][5]
Q3: How should I store my Encorafenib stock solution in DMSO?
A3: For long-term stability, Encorafenib stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[2] For shorter periods, storage at -20°C for up to one month is also acceptable.[4][6] As a powder, Encorafenib is stable for at least four years when stored at -20°C.[1]
Q4: I observed precipitation when I diluted my Encorafenib DMSO stock solution into an aqueous medium. What should I do?
A4: This is a common issue known as "crashing out" and occurs because Encorafenib is sparingly soluble in aqueous buffers.[1][7] To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity to cells, but a slightly higher, optimized concentration may be necessary to maintain solubility.[5][8]
-
Serial Dilution: Perform a two-step or serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous medium, and then perform the final dilution to your target concentration.[9]
-
Rapid Mixing: Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[5]
Troubleshooting Guide
Issue: Encorafenib powder is not fully dissolving in DMSO.
This troubleshooting workflow will guide you through the steps to address incomplete dissolution of Encorafenib in DMSO.
Quantitative Data Summary
The following table summarizes the solubility of Encorafenib in various solvents as reported by different suppliers.
| Solvent | Supplier | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | Cayman Chemical | 20 | 37.04 | |
| TargetMol | 257 | 475.92 | Sonication is recommended.[2] | |
| MedChemExpress | 50 | 92.59 | Ultrasonic is needed.[3] | |
| Selleck Chemicals | 100 | 185.18 | Use fresh, anhydrous DMSO.[4] | |
| Ethanol | Cayman Chemical | 15 | 27.78 | |
| TargetMol | 93 | 172.22 | Sonication is recommended.[2] | |
| Selleck Chemicals | 4 - 100 | 7.4 - 185.18 | Solubility varies by batch. | |
| Dimethylformamide (DMF) | Cayman Chemical | 25 | 46.3 | |
| Water | Selleck Chemicals | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Encorafenib Stock Solution in DMSO
-
Materials:
-
Encorafenib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Weigh out the desired amount of Encorafenib powder in a sterile microcentrifuge tube. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg of Encorafenib.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed with the following steps.
-
Place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.[5][8]
-
Alternatively, place the tube in a bath sonicator for 15-30 minutes until the solid is completely dissolved.[2][3][9]
-
Once fully dissolved, the stock solution is ready for use or for aliquoting and storage.
-
Signaling Pathway
Encorafenib is a potent and selective inhibitor of BRAF kinase, particularly the V600E mutant form. It functions within the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Encorafenib-13C,d3 (LGX818-13C,d3) | Raf | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Encorafenib and Binimetinib Nonclinical Toxicology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRAF inhibitor encorafenib (B612206) and the MEK inhibitor binimetinib (B1684341) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common target organs for toxicity observed with encorafenib in animal models?
A1: In preclinical studies, the primary target organs for encorafenib toxicity in rats were the stomach and male reproductive organs.[1][2] Adverse histopathological findings in the stomach included hyperplasia and hyperkeratosis at doses of 20 mg/kg/day and greater.[1] In male rats, decreased testes and epididymis weights, testicular tubular degeneration, and oligospermia in the epididymides were observed at doses approximately 13 times the human clinical exposure.[1][2]
Q2: What are the known toxicities of binimetinib in animal studies?
A2: Binimetinib, a MEK inhibitor, has been shown to cause embryo-fetal toxicity in animal models.[3] Specifically, it was found to be embryotoxic and abortifacient in rabbits at exposures approximately five times the human clinical dose.[3] Ocular toxicities, such as retinal vein occlusion (RVO) and serous retinopathy, are considered class-related adverse reactions for MEK inhibitors.[3][4]
Q3: Are there any notable species differences in the toxicity profiles of encorafenib and binimetinib?
A3: The available data indicates some species-specific toxicities. For encorafenib, the effects on male reproductive organs were observed in rats, but no effects on reproductive organs were seen in either sex in nonhuman primate toxicity studies.[1][2] For binimetinib, the primary biotransformation pathways are similar in humans, rats, and monkeys.[5]
Q4: Has the combination of encorafenib and binimetinib been studied in animal models?
A4: Yes, the combination has been evaluated. In mouse xenograft models with BRAF V600E mutations, the combination of encorafenib and binimetinib has been shown to prevent the development of resistance and result in greater antitumor activity compared to either agent alone.[6] The combination therapy has also been evaluated for its safety profile, with some evidence suggesting that co-administration of binimetinib may attenuate some of the adverse drug reactions associated with encorafenib.
Q5: What is the genotoxic potential of encorafenib?
A5: Encorafenib was not found to be genotoxic in a battery of tests, including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assays in mammalian cells, and in vivo micronucleus assays in rat bone marrow.[1][2]
Troubleshooting Guides
Issue 1: Unexpected mortality in long-term studies with binimetinib in monkeys.
-
Possible Cause: In a 9-month study in cynomolgus monkeys, a female at the high dose of 5 mg/kg was euthanized due to severe gastrointestinal toxicity (inflammation and epithelial degeneration in the large intestine).[7]
-
Troubleshooting Steps:
-
Monitor for Clinical Signs: Closely monitor animals for clinical signs of gastrointestinal distress, such as watery feces.[7]
-
Dose Adjustment: Consider dose reduction or intermittent dosing schedules for long-term studies to mitigate gastrointestinal toxicity.
-
Pathological Examination: Conduct thorough histopathological examination of the gastrointestinal tract in any animals that show signs of toxicity or are euthanized.
-
Issue 2: Male reproductive toxicity observed in rat studies with encorafenib.
-
Possible Cause: Encorafenib has demonstrated effects on the male reproductive system in rats.[1][2]
-
Troubleshooting Steps:
-
Include Reproductive Endpoints: Ensure that reproductive organ weights (testes, epididymis) and histopathology are included as endpoints in toxicology studies in rats.
-
Sperm Analysis: Consider incorporating sperm analysis (e.g., count, motility, morphology) to further characterize the effects on male fertility.
-
Species Selection: Be aware that these effects were not observed in non-human primates, which may be a more relevant species for assessing human risk for this particular toxicity.[1][2]
-
Issue 3: Ocular abnormalities observed during studies with binimetinib.
-
Possible Cause: Ocular toxicities are a known class effect of MEK inhibitors.[3]
-
Troubleshooting Steps:
-
Ophthalmological Examinations: Conduct regular ophthalmological examinations by a qualified veterinary ophthalmologist throughout the study.
-
Monitor for Visual Impairment: Observe animals for any behavioral changes that may indicate visual impairment.
-
Histopathology: Perform detailed histopathological evaluation of the eyes at the end of the study.
-
Quantitative Data Summary
| Drug | Species | Study Duration | Dose Levels | Key Findings |
| Encorafenib | Rat | 4 and 13 weeks | ≥ 20 mg/kg/day (approx. 14x human exposure) | Hyperplasia and hyperkeratosis in the stomach.[1] |
| Rat | General toxicology | Doses resulting in approx. 13x human exposure | Decreased testes and epididymis weights, testicular tubular degeneration, oligospermia.[1][2] | |
| Non-human primate | Not specified | Not specified | No effects on reproductive organs in either sex.[1][2] | |
| Binimetinib | Cynomolgus Monkey | Up to 273 days | 0, 0.2, 2, or 5 mg/kg | At 5 mg/kg (approx. 1.3x human exposure), one female was euthanized due to severe gastrointestinal toxicity. Watery feces observed.[7] |
| Rabbit | Organogenesis | Doses resulting in ≥ 5x human exposure | Embryotoxic and abortifacient effects.[3] |
Experimental Protocols
Representative Protocol: Repeated-Dose Toxicology Study in Rats
This protocol is a generalized example based on the information from the provided search results.
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Administration: Daily oral gavage for 26 weeks.[7]
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
Periodic: Ophthalmological examinations.
-
-
Clinical Pathology:
-
Blood samples collected at specified intervals for hematology and serum chemistry.
-
-
Necropsy and Histopathology:
-
At the end of the study, all animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination, with special attention to target organs identified in previous studies (e.g., stomach and reproductive organs for encorafenib).
-
Visualizations
Caption: MAPK signaling pathway with points of inhibition by encorafenib and binimetinib.
Caption: General experimental workflow for a preclinical toxicology study.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 5. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altmeyers.org [altmeyers.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Encorafenib and Binimetinib: A Comparative Guide for Researchers in Colorectal Cancer Therapy
A detailed examination of two pivotal kinase inhibitors in the treatment of BRAF V600E-mutant metastatic colorectal cancer, focusing on their synergistic mechanism of action, clinical efficacy in combination, and distinct safety profiles.
Introduction
The treatment landscape for BRAF V600E-mutant metastatic colorectal cancer (mCRC) has been significantly advanced by the targeted therapy combination of encorafenib (B612206) and binimetinib (B1684341), often administered with the EGFR inhibitor cetuximab. This guide provides a comprehensive comparison of encorafenib, a BRAF inhibitor, and binimetinib, a MEK inhibitor, for researchers, scientists, and drug development professionals. While not used head-to-head clinically, their distinct roles and synergistic effects within combination therapy are critical to understanding their therapeutic value. Approximately 5-10% of colorectal cancers harbor mutations in the BRAF gene, with the V600E mutation being the most common.[1] These mutations lead to constitutive activation of the MAPK signaling pathway, promoting tumor growth and proliferation.[2][3]
Mechanism of Action: A Synergistic Blockade of the MAPK Pathway
Encorafenib and binimetinib target different kinases within the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell growth and survival.[4][5] The BRAF V600E mutation leads to constant signaling through this pathway.[6]
Encorafenib is a potent and selective inhibitor of the BRAF V600E kinase.[4] By directly targeting the mutated BRAF protein, encorafenib blocks its activity, thereby inhibiting downstream signaling.[7] However, in colorectal cancer, inhibition of BRAF alone can lead to a feedback activation of the MAPK pathway through the epidermal growth factor receptor (EGFR).[6][7]
Binimetinib is a specific inhibitor of MEK1 and MEK2, kinases that act downstream of BRAF.[8] By inhibiting MEK, binimetinib provides a second point of blockade in the MAPK pathway, preventing the reactivation that can occur with BRAF inhibition alone.[5][9]
The dual inhibition of both BRAF and MEK by encorafenib and binimetinib, respectively, results in a more profound and sustained suppression of the MAPK pathway, leading to enhanced anti-tumor activity compared to either agent alone.[4][5]
Clinical Efficacy in Colorectal Cancer: The BEACON CRC Trial
The landmark Phase 3 BEACON CRC trial evaluated the efficacy of encorafenib and binimetinib in patients with BRAF V600E-mutant mCRC who had progressed after one or two prior regimens.[10][11] The study compared a triplet therapy of encorafenib, binimetinib, and cetuximab, and a doublet therapy of encorafenib and cetuximab, against the investigator's choice of standard of care (irinotecan or FOLFIRI with cetuximab).[12][13]
Key Efficacy Data from the BEACON CRC Trial
| Endpoint | Encorafenib + Binimetinib + Cetuximab (Triplet) | Encorafenib + Cetuximab (Doublet) | Control |
| Median Overall Survival (OS) | 9.3 months | 9.3 months | 5.9 months |
| Hazard Ratio (HR) for OS vs. Control | 0.60 | 0.61 | - |
| Objective Response Rate (ORR) | 26.8% | 19.5% | 1.8% |
| Median Progression-Free Survival (PFS) | 4.5 months | 4.3 months | 1.5 months |
| Hazard Ratio (HR) for PFS vs. Control | 0.42 | 0.44 | - |
Data from updated analysis of the BEACON CRC trial.[11][13]
The results demonstrated that both the triplet and doublet regimens significantly improved overall survival and objective response rates compared to standard of care.[11][13] The similar overall survival between the triplet and doublet arms suggests that the addition of binimetinib to the encorafenib and cetuximab combination may not provide a significant survival advantage for all patients, though it did show a numerically higher response rate.[13]
Experimental Protocols: The BEACON CRC Trial Design
The BEACON CRC study was a multicenter, randomized, open-label, three-arm Phase 3 trial.[12][14]
Patient Population: Patients with BRAF V600E-mutant metastatic colorectal cancer whose disease had progressed after one or two prior treatment regimens.[12]
Treatment Arms:
-
Triplet Therapy: Encorafenib (300 mg once daily), binimetinib (45 mg twice daily), and cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly).[15]
-
Doublet Therapy: Encorafenib (300 mg once daily) and cetuximab (same dosing as triplet arm).
-
Control Arm: Investigator's choice of either irinotecan (B1672180) or FOLFIRI (infusional 5-fluorouracil, folinic acid, and irinotecan) plus cetuximab.[12]
Primary Endpoints:
-
Overall Survival (OS) of the triplet combination compared to the control arm.
-
Objective Response Rate (ORR) of the triplet combination compared to the control arm, as assessed by blinded independent central review.[13]
Key Secondary Endpoint:
-
Overall Survival (OS) of the doublet combination compared to the control arm.[11]
Safety and Tolerability Profile
While both encorafenib and binimetinib contribute to the efficacy of the combination therapy, they also have distinct adverse event profiles.
Common Adverse Events (Grade ≥3) in the BEACON CRC Trial
| Adverse Event | Encorafenib + Binimetinib + Cetuximab (Triplet) | Encorafenib + Cetuximab (Doublet) | Control |
| Diarrhea | 4% | 2% | 10% |
| Nausea | 2% | <1% | 5% |
| Vomiting | 2% | 1% | 4% |
| Fatigue | 7% | 4% | 7% |
| Anemia | 10% | 5% | 13% |
| Increased Creatine (B1669601) Phosphokinase | 10% | 3% | 1% |
| Increased AST | 10% | 5% | 3% |
| Serous Retinopathy | 4% | <1% | 0% |
| Left Ventricular Dysfunction | 3% | 2% | 0% |
Data from the safety lead-in phase of the BEACON CRC trial and updated analyses.[13][16]
The addition of binimetinib to the encorafenib and cetuximab regimen was associated with higher rates of certain adverse events, such as increased creatine phosphokinase, increased AST, serous retinopathy, and left ventricular dysfunction.[13][16] However, the overall incidence of grade 3 or higher adverse events was comparable between the triplet (65.8%) and control (64.2%) arms, and slightly lower in the doublet arm (57.4%).[13]
Conclusion
Encorafenib and binimetinib are integral components of a highly effective targeted therapy regimen for BRAF V600E-mutant metastatic colorectal cancer. Their complementary mechanisms of action, targeting the MAPK pathway at two distinct points, lead to a potent and durable anti-tumor response. The BEACON CRC trial has established the combination of encorafenib and cetuximab, with or without binimetinib, as a new standard of care for this patient population.[11] While the addition of binimetinib may offer a higher response rate, it does not appear to confer a significant overall survival benefit and is associated with a different side effect profile. The choice between the doublet and triplet regimens may therefore depend on individual patient characteristics and tolerability. Future research will continue to refine the optimal use of these agents and explore new combinations to further improve outcomes for patients with BRAF-mutant colorectal cancer.
References
- 1. BRAF Mutations in Colorectal Cancer: Clinical Relevance and Role in Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAFV600E mutation promoted the growth and chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF mutation in colorectal carcinomas with signet ring cell component | Cancer Biology & Medicine [cancerbiomed.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 8. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 9. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 10. BEACON CRC - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E–Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
Encorafenib and EGFR Inhibitor Combination: A Comparative Guide for Researchers
In the landscape of targeted therapies for BRAF V600E-mutant metastatic colorectal cancer (mCRC), the combination of the BRAF inhibitor encorafenib (B612206) and the epidermal growth factor receptor (EGFR) inhibitor cetuximab has emerged as a pivotal treatment strategy. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data from key clinical trials, detailed methodologies of pivotal experiments, and visualizations of the underlying biological pathways.
Mechanism of Action: A Dual Blockade Strategy
The rationale for combining encorafenib and an EGFR inhibitor lies in the intricate signaling network of colorectal cancer cells. In BRAF V600E-mutant tumors, the MAPK/ERK signaling pathway is constitutively activated, driving cell proliferation and survival.[1] While BRAF inhibitors like encorafenib can effectively target the mutated BRAF protein, this often leads to a feedback activation of EGFR signaling, which can subsequently reactivate the MAPK pathway and confer treatment resistance.[1][2] By simultaneously inhibiting both BRAF and EGFR, this feedback loop is disrupted, leading to a more sustained suppression of MAPK signaling and enhanced anti-tumor activity.[3]
Signaling Pathway Overview
The following diagram illustrates the interplay between the EGFR and MAPK/ERK signaling pathways and the points of intervention for encorafenib and cetuximab.
Pivotal Clinical Trial: The BEACON CRC Study
The landmark BEACON CRC trial was a multicenter, randomized, open-label, phase 3 study that established the clinical benefit of combining encorafenib with cetuximab in patients with BRAF V600E-mutant mCRC who had progressed after one or two prior regimens.[3][4][5]
Experimental Workflow of the BEACON CRC Trial
The following diagram outlines the overall workflow of the BEACON CRC clinical trial.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the BEACON CRC trial, comparing the doublet therapy (encorafenib + cetuximab) and a triplet therapy (encorafenib + binimetinib + cetuximab) to the control arm.
Table 1: Efficacy Outcomes in the BEACON CRC Trial
| Endpoint | Encorafenib + Cetuximab (Doublet) | Encorafenib + Binimetinib + Cetuximab (Triplet) | Control (Irinotecan/FOLFIRI + Cetuximab) |
| Median Overall Survival (OS) | 9.3 months | 9.3 months | 5.9 months |
| Hazard Ratio (HR) vs. Control | 0.61 | 0.60 | - |
| Median Progression-Free Survival (PFS) | 4.3 months | 4.5 months | 1.5 months |
| Hazard Ratio (HR) vs. Control | 0.40 | 0.39 | - |
| Objective Response Rate (ORR) | 20% | 27% | 2% |
| Median Duration of Response (DoR) | 6.1 months | 7.6 months | Not Reached |
Data sourced from updated analyses of the BEACON CRC trial.[6][7]
Table 2: Key Grade ≥3 Adverse Events in the BEACON CRC Trial
| Adverse Event | Encorafenib + Cetuximab (Doublet) | Encorafenib + Binimetinib + Cetuximab (Triplet) | Control (Irinotecan/FOLFIRI + Cetuximab) |
| Diarrhea | 2% | 11% | 10% |
| Nausea | <1% | 2% | 2% |
| Vomiting | <1% | 2% | 2% |
| Dermatitis Acneiform | 1% | 4% | 3% |
| Fatigue | 2% | 5% | 3% |
| Anemia | 2% | 10% | 5% |
| Neutropenia | 1% | 8% | 3% |
Data represents the percentage of patients experiencing Grade 3 or higher adverse events.[7]
Experimental Protocols
This section details the methodologies for the key experiments conducted in the BEACON CRC trial.
Patient Eligibility and Screening
-
Inclusion Criteria: Patients enrolled had metastatic colorectal cancer with a confirmed BRAF V600E mutation, detected by the QIAGEN therascreen® BRAF V600E RGQ PCR kit.[8] They must have experienced disease progression after one or two prior systemic treatment regimens for metastatic disease.[3]
-
Exclusion Criteria: Key exclusion criteria included prior treatment with a BRAF inhibitor, MEK inhibitor, or EGFR inhibitor.[3]
Treatment Administration
-
Encorafenib: Administered orally at a dose of 300 mg once daily.[3]
-
Cetuximab: Administered intravenously with an initial dose of 400 mg/m², followed by 250 mg/m² weekly.[3]
-
Control Arm: Investigator's choice of either irinotecan (180 mg/m² every 2 weeks) plus cetuximab or FOLFIRI plus cetuximab.[3]
-
Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]
Efficacy and Safety Assessments
-
Objective Response Rate (ORR): Tumor assessments were performed by a blinded independent central review (BICR) using computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and every 8 weeks.[7] The assessment of objective response was based on the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[9][10][11][12]
-
RECIST 1.1 Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as a reference the baseline sum diameters.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as a reference the smallest sum on study.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Progression-Free Survival (PFS): Defined as the time from randomization until the first documentation of disease progression (as per RECIST 1.1) or death from any cause.[13]
-
Overall Survival (OS): Defined as the time from randomization to death from any cause.[13]
-
Safety: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), version 4.03.[13]
Statistical Analysis
-
The primary endpoints were OS and ORR for the triplet combination versus the control arm.[13] A key secondary endpoint was OS for the doublet combination versus the control arm.[6]
-
Efficacy analyses were performed on the intent-to-treat (ITT) population, which included all randomized patients.[13]
-
Time-to-event endpoints (OS and PFS) were estimated using the Kaplan-Meier method.[13] Hazard ratios were calculated using a stratified Cox proportional-hazards model.[13]
-
The statistical analysis plan for the BEACON CRC trial provides detailed information on the statistical methods used.[13][14]
References
- 1. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When molecular biology transforms clinical oncology: the EGFR journey in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Study design | Metastatic colorectal cancer clinical trials | Beacon crc clinical trial [braftovi-crc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. FDA approves encorafenib in combination with cetuximab for metastatic colorectal cancer with a BRAF V600E mutation | FDA [fda.gov]
- 9. project.eortc.org [project.eortc.org]
- 10. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kanser.org [kanser.org]
- 12. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Analysis of MEK Inhibitors in BRAF-Mutant Melanoma: A Guide for Researchers
For researchers and drug development professionals, the landscape of targeted therapies for BRAF-mutant melanoma is dominated by the combination of BRAF and MEK inhibitors. This guide provides an objective comparison of the pivotal MEK inhibitors—binimetinib (B1684341), trametinib (B1684009), and cobimetinib (B612205)—when used in combination with their respective BRAF inhibitor partners. We delve into the comparative efficacy, safety profiles, and underlying mechanisms, supported by data from key clinical trials.
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers, including melanoma. Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E mutation, leading to constitutive activation of the MAPK/ERK pathway. This understanding has paved the way for the development of targeted therapies, specifically BRAF inhibitors and MEK inhibitors, which have revolutionized the management of BRAF-mutant melanoma.
This guide focuses on the comparative aspects of three prominent MEK inhibitors: binimetinib (Mektovi®), trametinib (Mekinist®), and cobimetinib (Cotellic®), used in combination with the BRAF inhibitors encorafenib (B612206) (Braftovi®), dabrafenib (B601069) (Tafinlar®), and vemurafenib (B611658) (Zelboraf®), respectively. While direct head-to-head clinical trials of these combinations are lacking, a wealth of data from phase III trials and network meta-analyses allows for a robust indirect comparison.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. In BRAF-mutant melanoma, the mutated BRAF protein continuously activates MEK1 and MEK2, leading to uncontrolled cell proliferation. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation and activation of ERK. This blockade of downstream signaling ultimately inhibits tumor cell growth. The synergistic effect of combining a BRAF inhibitor with a MEK inhibitor leads to a more profound and durable inhibition of the MAPK pathway, delaying the onset of acquired resistance.[1]
Comparative Efficacy of MEK Inhibitor Combinations
The efficacy of the three BRAF/MEK inhibitor combinations has been established in pivotal phase III clinical trials: COLUMBUS for encorafenib plus binimetinib, COMBI-d and COMBI-v for dabrafenib plus trametinib, and coBRIM for vemurafenib plus cobimetinib. A network meta-analysis of these trials provides a framework for indirect comparison.[2][3]
| Efficacy Endpoint | Encorafenib + Binimetinib (COLUMBUS) | Dabrafenib + Trametinib (COMBI-v) | Vemurafenib + Cobimetinib (coBRIM) |
| Median Progression-Free Survival (PFS) | 14.9 months[4] | 11.4 months | 12.3 months[5] |
| Overall Response Rate (ORR) | 63% | 64% | 70% |
| Complete Response (CR) Rate | 8%[6] | 13% | 16% |
| Median Overall Survival (OS) | 33.6 months | 25.6 months | 22.3 months[7] |
Table 1: Comparative Efficacy of BRAF/MEK Inhibitor Combinations in Phase III Trials.
An indirect comparison suggests that all three combinations are highly effective, with no statistically significant differences in overall survival, progression-free survival, and overall response rate across the trials.[2] However, the encorafenib plus binimetinib combination from the COLUMBUS trial showed the longest median progression-free survival at 14.9 months.[4]
Comparative Safety and Tolerability
The safety profiles of the three combinations, while sharing some class-specific adverse events, exhibit notable differences that can influence treatment selection for individual patients.
| Adverse Event (Any Grade) | Encorafenib + Binimetinib | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib |
| Pyrexia (Fever) | 20%[8] | 52%[8] | 29%[8] |
| Photosensitivity | 4%[8] | 4.3%[8] | 34%[8] |
| Diarrhea | 34%[9] | 34% | 52%[9] |
| Rash | 14%[10] | 22%[10] | 41%[10] |
| Nausea | 41% | 35% | 41% |
| Fatigue | 24% | 28%[9] | 25% |
Table 2: Incidence of Common Adverse Events (Any Grade) with BRAF/MEK Inhibitor Combinations.
| Adverse Event (Grade 3/4) | Encorafenib + Binimetinib | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib |
| Pyrexia (Fever) | 3% | 6%[9] | 4% |
| Hypertension | 6%[9] | 6%[9] | 8% |
| Increased Alanine Aminotransferase (ALT) | 6% | 2% | 10%[9] |
| Increased Aspartate Aminotransferase (AST) | 4% | 2% | 10%[9] |
| Rash | 1% | 6%[9] | 8% |
Table 3: Incidence of Common Grade 3/4 Adverse Events with BRAF/MEK Inhibitor Combinations.
The combination of encorafenib and binimetinib appears to have a favorable tolerability profile, with a notably lower incidence of pyrexia compared to dabrafenib and trametinib, and less photosensitivity than vemurafenib and cobimetinib.[8]
Experimental Protocols of Pivotal Phase III Trials
The methodologies of the key phase III trials provide the foundation for understanding the evidence supporting each combination therapy.
COLUMBUS Trial (Encorafenib + Binimetinib)
-
Design: A two-part, randomized, open-label, phase III trial.[11][12]
-
Patient Population: Patients with locally advanced unresectable or metastatic BRAF V600E/K-mutant melanoma who were treatment-naive or had progressed after first-line immunotherapy.[13]
-
Randomization (Part 1): Patients were randomized 1:1:1 to receive encorafenib (450 mg once daily) plus binimetinib (45 mg twice daily), vemurafenib (960 mg twice daily), or encorafenib monotherapy (300 mg once daily).[13]
-
Primary Endpoint: Progression-free survival (PFS) for the combination versus vemurafenib.[13]
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.
COMBI-d and COMBI-v Trials (Dabrafenib + Trametinib)
-
COMBI-d Design: A randomized, double-blind, phase III study.[14][15]
-
COMBI-d Patient Population: Patients with unresectable or metastatic BRAF V600E/K mutation-positive cutaneous melanoma.[14]
-
COMBI-d Randomization: Patients were randomized 1:1 to receive dabrafenib (150 mg twice daily) plus trametinib (2 mg once daily) or dabrafenib plus placebo.[14]
-
COMBI-v Design: A randomized, open-label, phase III study.
-
COMBI-v Patient Population: Patients with previously untreated, unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.
-
COMBI-v Randomization: Patients were randomized 1:1 to receive dabrafenib plus trametinib or vemurafenib monotherapy.
-
Primary Endpoints: Investigator-assessed PFS (COMBI-d) and OS (COMBI-v).[14]
coBRIM Trial (Vemurafenib + Cobimetinib)
-
Design: A randomized, double-blind, placebo-controlled, phase III trial.[7][16]
-
Patient Population: Previously untreated patients with BRAF V600 mutation-positive unresectable locally advanced or metastatic melanoma.
-
Randomization: Patients were randomized 1:1 to receive vemurafenib (960 mg twice daily) plus cobimetinib (60 mg once daily for 21 days of a 28-day cycle) or vemurafenib plus placebo.
-
Primary Endpoint: Investigator-assessed PFS.[16]
-
Secondary Endpoints: OS, ORR, and safety.[17]
Conclusion for the Research Community
The development of BRAF and MEK inhibitor combinations represents a significant advancement in the treatment of BRAF-mutant melanoma. While all three approved combinations—encorafenib plus binimetinib, dabrafenib plus trametinib, and vemurafenib plus cobimetinib—demonstrate substantial clinical benefit, there are nuances in their efficacy and safety profiles that are important for ongoing research and future drug development.
The available data suggest that encorafenib plus binimetinib may offer a favorable balance of efficacy and tolerability, with a particularly low incidence of pyrexia and photosensitivity. However, without direct comparative trials, treatment decisions in the clinical setting will continue to be guided by a comprehensive assessment of the available evidence, patient characteristics, and physician experience.
For drug development professionals, the distinct toxicity profiles of these MEK inhibitors highlight the importance of subtle differences in molecular structure and pharmacology. Future research should focus on developing novel MEK inhibitors with improved therapeutic windows and on identifying biomarkers to predict which patients are most likely to benefit from specific combinations. Furthermore, the exploration of triplet therapies, combining BRAF/MEK inhibitors with immunotherapy, is a promising avenue for overcoming resistance and further improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Network indirect comparison of 3 BRAF + MEK inhibitors for the treatment of advanced BRAF mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Safety of BRAF+MEK Inhibitor Combinations: Severe Adverse Event Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encorafenib and Binimetinib - The ASCO Post [ascopost.com]
- 9. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
Comparative Guide: Encorafenib and Binimetinib Combination Therapy for BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the combination therapy involving the BRAF inhibitor encorafenib (B612206) and the MEK inhibitor binimetinib (B1684341) for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma. The data is primarily based on the pivotal phase 3 COLUMBUS trial, which established this combination as a standard of care.
Mechanism of Action: Dual Pathway Inhibition
The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is crucial for regulating cell growth and proliferation.[1][2][3] In approximately half of all melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[4]
Encorafenib and binimetinib are oral, small-molecule inhibitors that target two different kinases in this pathway.[5][6]
-
Encorafenib is a potent and selective inhibitor of the BRAF V600E kinase.[4][5][7]
-
Binimetinib is a reversible, allosteric inhibitor of the downstream kinases MEK1 and MEK2.[5][7][8]
By blocking the pathway at two distinct points, the combination of encorafenib and binimetinib results in more profound and durable suppression of ERK signaling than either agent alone.[5][8] This dual blockade has been shown in preclinical models to yield greater anti-tumor activity and to delay the onset of acquired resistance, a common issue with BRAF inhibitor monotherapy.[3][5][8] Furthermore, the combination mitigates certain side effects, such as the development of secondary skin cancers, which are associated with paradoxical MAPK pathway activation seen with BRAF inhibitor monotherapy.[3][9]
Performance Comparison: The COLUMBUS Trial
The cornerstone evidence for the efficacy and safety of the encorafenib plus binimetinib combination comes from the phase 3, randomized, open-label COLUMBUS trial.[10][11] Part 1 of this study compared encorafenib plus binimetinib with vemurafenib (B611658) monotherapy and encorafenib monotherapy in patients with BRAF V600-mutant melanoma.[10][11]
Efficacy Data
The combination therapy demonstrated statistically significant and clinically meaningful improvements in progression-free survival (PFS) and overall survival (OS) compared to vemurafenib monotherapy.[10][12]
Table 1: Key Efficacy Outcomes from the COLUMBUS Trial (Part 1)
| Endpoint | Encorafenib + Binimetinib (n=192) | Vemurafenib (n=191) | Encorafenib (n=194) | Hazard Ratio (Combo vs Vem) |
|---|---|---|---|---|
| Median PFS | 14.9 months[10][11][13] | 7.3 months[10][11][13] | 9.6 months[10] | 0.54 (p<0.0001)[11][13] |
| Median OS | 33.6 months[10][12] | 16.9 months[10][12] | 23.5 months | 0.61 (p<0.001)[10][12] |
| 5-Year OS Rate | 35%[10] | 21%[10] | Not Reported | N/A |
| 7-Year OS Rate | 27.4%[14] | 18.2%[14] | Not Reported | N/A |
| Overall Response Rate | 63%[11] | 40%[11] | 51% | N/A |
| Complete Response | 14%[10] | 8%[10] | 8%[10] | N/A |
| Median Duration of Response | 18.6 months[10] | 12.3 months[15] | 15.3 months | N/A |
PFS: Progression-Free Survival; OS: Overall Survival. Data sourced from multiple follow-up analyses of the COLUMBUS trial.[10][11][12][13][14][15]
Safety and Tolerability Profile
The combination of encorafenib and binimetinib demonstrated a manageable safety profile. While certain adverse events were more common with the combination, the overall rate of discontinuation due to adverse events was lower than with vemurafenib monotherapy, and the profile was generally considered more favorable.[10][16]
Table 2: Common Adverse Events (AEs) of Any Grade (≥25%) in the COLUMBUS Trial
| Adverse Event | Encorafenib + Binimetinib (n=192) | Vemurafenib (n=186) |
|---|---|---|
| Fatigue | 43%[17] | 34% |
| Nausea | 41%[17] | 34% |
| Diarrhea | 36%[17] | 30% |
| Vomiting | 30%[17] | 16% |
| Abdominal Pain | 28%[17] | 15% |
| Arthralgia | 26%[17] | 46%[13] |
Table 3: Selected Grade 3-4 Adverse Events (>5%)
| Adverse Event | Encorafenib + Binimetinib (n=192) | Vemurafenib (n=186) |
|---|---|---|
| Increased γ-glutamyltransferase | 9%[13] | 4% |
| Increased creatine (B1669601) phosphokinase | 7%[13] | <1% |
| Hypertension | 6%[13] | 3% |
| Anemia | 5% | 4% |
| Increased ALT | 6%[5] | 3% |
| Arthralgia | 2% | 6%[13] |
| Photosensitivity | <1%[16] | 5% |
| Pyrexia (Fever) | 1% | 5% |
Discontinuation of therapy due to adverse reactions occurred in 5% of patients receiving the combination therapy.[11][17]
Experimental Protocols
COLUMBUS Phase 3 Trial Design
The COLUMBUS study (NCT01909453) was a two-part, multicenter, randomized, open-label, phase 3 trial designed to evaluate the efficacy and safety of encorafenib and binimetinib.[10][18]
-
Patient Population: Eligible patients had locally advanced, unresectable, or metastatic melanoma with a confirmed BRAF V600E or V600K mutation.[10][11] Patients could be treatment-naïve or have progressed after one prior line of immunotherapy.[14]
-
Randomization (Part 1): 577 patients were randomized in a 1:1:1 ratio to one of three treatment arms.[10][11]
-
Stratification Factors: Randomization was stratified by American Joint Committee on Cancer (AJCC) stage, Eastern Cooperative Oncology Group (ECOG) performance status (0 or 1), and prior first-line immunotherapy.[10]
-
Primary Endpoint: The primary objective was to compare the Progression-Free Survival (PFS) of the encorafenib + binimetinib arm versus the vemurafenib arm.[13][18] PFS was assessed by a blinded independent central review based on RECIST 1.1 criteria.[11][18]
-
Secondary Endpoints: Key secondary endpoints included a comparison of Overall Survival (OS) between the combination and vemurafenib arms, as well as comparisons of PFS and OS between the combination and encorafenib monotherapy arms.[18]
-
Treatment Duration: Patients received the assigned treatment until disease progression, unacceptable toxicity, death, or withdrawal of consent.[10][11]
References
- 1. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib - MRA [curemelanoma.org]
- 5. Encorafenib and Binimetinib Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Braftovi (Encorafenib) plus Mektovi (Binimetinib) Third BRAF/MEK Inhibition Combination Approved for Metastatic Melanoma with BRAF Mutation [jhoponline.com]
- 7. themelanomanurse.org [themelanomanurse.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. FDA approves encorafenib and binimetinib in combination for unresectable or metastatic melanoma with BRAF mutations | FDA [fda.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 18. Array BioPharma and Pierre Fabre Announce COLUMBUS Phase 3 Study of Encorafenib plus Binimetinib For BRAF-Mutant Melanoma Met Primary Endpoint [prnewswire.com]
Head-to-Head Comparison: Encorafenib and Trametinib in Targeted Cancer Therapy
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, particularly for tumors harboring BRAF mutations, the combination of BRAF and MEK inhibitors has become a cornerstone of treatment. This guide provides an objective, data-driven comparison of two key players in this field: encorafenib (B612206), a BRAF inhibitor, and trametinib (B1684009), a MEK inhibitor. While clinically approved in different combinations, preclinical evidence suggests a potent synergy when paired together. This analysis delves into their mechanisms of action, the rationale for dual pathway inhibition, and presents supporting experimental data from head-to-head preclinical studies.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Encorafenib and trametinib are signal transduction inhibitors that target different kinases within the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway.[1][2][3] This signaling cascade is crucial for regulating cell division, proliferation, and survival.[4][5][6] In many cancers, such as melanoma and colorectal cancer, mutations in the BRAF gene (most commonly V600E) lead to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.[2][6][7]
-
Encorafenib (BRAF Inhibitor): Encorafenib is a potent and highly selective ATP-competitive kinase inhibitor that targets the BRAF V600E mutant protein, as well as wild-type BRAF and CRAF.[2][8] By binding to the mutated BRAF protein, encorafenib blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream target, MEK.[8][9] A distinguishing feature of encorafenib is its long dissociation half-life from the BRAF V600E enzyme (>30 hours), which may contribute to a more sustained inhibition of the pathway.[8][10]
-
Trametinib (MEK Inhibitor): Trametinib is a reversible, selective, allosteric inhibitor of MEK1 and MEK2.[1][11][12] MEK kinases are downstream of RAF kinases. By inhibiting MEK, trametinib prevents the phosphorylation and activation of ERK1/2, the final kinase in this three-tiered cascade.[1][13] This action blocks the transmission of the oncogenic signal to the nucleus, ultimately leading to an arrest of the cell cycle and apoptosis (programmed cell death).[13]
Rationale for Combination Therapy
While BRAF inhibitors alone can induce significant tumor responses, their efficacy is often limited by the development of resistance.[5][14] Resistance mechanisms frequently involve the reactivation of the MAPK pathway, either through upstream alterations (e.g., NRAS mutations) or downstream modifications.[6][7][15]
Dual blockade with a BRAF inhibitor (encorafenib) and a MEK inhibitor (trametinib) offers a compelling strategy to overcome and delay this resistance.[2][11] By targeting two distinct nodes in the same critical pathway, the combination can achieve a more profound and durable suppression of oncogenic signaling than either agent alone.[2][11] This approach has been shown to result in greater anti-tumor activity and to delay the emergence of resistance in preclinical models.[2]
Preclinical Head-to-Head Performance
While no clinical trials have directly evaluated the combination of encorafenib plus trametinib, a key preclinical in vitro study provides a direct head-to-head comparison of all nine possible combinations of three approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) and three MEK inhibitors (cobimetinib, trametinib, binimetinib).[10][16]
The research, conducted by Schulz et al. (2022), assessed the anti-proliferative and pro-apoptotic activities of these combinations in BRAF-mutant and NRAS-mutant melanoma cell lines.[10] The findings consistently pointed towards the superior efficacy of the non-standard combination of encorafenib and trametinib.
Data Presentation: Anti-Proliferative Activity
The study determined the half-maximal inhibitory concentration (IC50) values for each drug combination across three different melanoma cell lines. The combination of encorafenib plus trametinib consistently demonstrated the lowest IC50 values, indicating the highest potency in inhibiting cell proliferation.[10]
| Melanoma Cell Line | Genotype | Drug Combination | IC50 (nM) [Combination] |
| SK-MEL-28 | BRAFV600E | Encorafenib + Trametinib | 2.6 |
| Dabrafenib + Trametinib | 4.3 | ||
| Encorafenib + Binimetinib (B1684341) | 17.0 | ||
| A375 | BRAFV600E | Encorafenib + Trametinib | 1.7 |
| Dabrafenib + Trametinib | 2.5 | ||
| Encorafenib + Binimetinib | 9.0 | ||
| SK-MEL-2 | NRASQ61R | Encorafenib + Trametinib | 0.5 |
| Dabrafenib + Trametinib | 0.8 | ||
| Encorafenib + Binimetinib | 2.0 | ||
| (Data summarized from Schulz et al., Cancers, 2022)[10] |
Key Observations:
-
In both BRAF-mutant cell lines (SK-MEL-28 and A375), the encorafenib/trametinib combination was the most effective at inhibiting proliferation.[10]
-
The most efficient MEK inhibitor across combinations was trametinib, while encorafenib was the most effective BRAF inhibitor.[10]
-
The combination of encorafenib and trametinib also showed the highest activity in the NRAS-mutant cell line, acting in a synergistic manner.[10][17]
Experimental Protocols
The methodologies employed in the key comparative study by Schulz et al. are outlined below.
Cell Culture and Reagents
-
Cell Lines: Human melanoma cell lines SK-MEL-28 (BRAFV600E), A375 (BRAFV600E), and SK-MEL-2 (NRASQ61R) were utilized.
-
Culture Conditions: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Inhibitors: Encorafenib, dabrafenib, vemurafenib, trametinib, cobimetinib, and binimetinib were dissolved in DMSO to create stock solutions.
Proliferation Assay (IC50 Determination)
-
Method: A crystal violet proliferation assay was used to assess cell viability.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to attach overnight.
-
The following day, cells were treated with a serial dilution of single inhibitors or inhibitor combinations.
-
After 72 hours of incubation, the medium was discarded, and cells were stained with a 0.5% crystal violet solution in 20% methanol (B129727) for 10 minutes.
-
Plates were washed with water and air-dried.
-
The incorporated dye was solubilized using methanol.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: IC50 values were calculated using a four-parameter logistic non-linear regression model in GraphPad Prism software. The combination effect was analyzed using the Bliss independence model.
Conclusion and Future Directions
This head-to-head comparison, based on robust preclinical data, highlights the distinct pharmacological profiles of encorafenib and trametinib. The in vitro evidence strongly suggests that the combination of encorafenib and trametinib possesses superior anti-proliferative and pro-apoptotic activity in melanoma cell lines compared to currently approved BRAF/MEK inhibitor combinations.[10][17] The high potency of this non-standard pairing, particularly its synergistic effect in NRAS-mutant cells, warrants further investigation.[10]
For researchers and drug development professionals, these findings suggest that the most effective BRAF/MEK inhibitor combination may not yet be in clinical use.[10] The data provides a strong rationale for initiating clinical trials to evaluate the safety and efficacy of combining encorafenib and trametinib in patients with BRAF V600-mutant cancers. Such studies would be crucial to determine if this promising preclinical synergy translates into improved clinical outcomes.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 9. Encorafenib - Wikipedia [en.wikipedia.org]
- 10. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Trametinib - Wikipedia [en.wikipedia.org]
- 13. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Encorafenib's Efficacy in Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to BRAF inhibitors remains a critical challenge in the treatment of BRAF-mutant tumors. This guide provides an objective comparison of encorafenib's performance against other BRAF inhibitors and alternative therapeutic strategies in the context of acquired resistance. The information presented is supported by experimental data from both clinical and preclinical studies to aid in the evaluation of encorafenib's potential in overcoming resistance mechanisms.
Key Findings
Encorafenib (B612206), a potent and highly selective BRAF inhibitor, demonstrates significant efficacy in BRAF-mutant tumors. When combined with a MEK inhibitor, such as binimetinib (B1684341), it has shown superior outcomes in clinical trials compared to earlier generation BRAF inhibitors. Resistance to BRAF inhibitors, including encorafenib, is primarily driven by the reactivation of the MAPK pathway or the activation of alternative signaling pathways, most notably the PI3K/Akt pathway. Preclinical evidence suggests that combining encorafenib with inhibitors of these escape pathways may be a viable strategy to overcome resistance.
Data Presentation
Clinical Trial Comparison: Encorafenib in BRAF-Mutant Melanoma
The COLUMBUS trial is a landmark phase III study that evaluated the efficacy and safety of encorafenib in combination with the MEK inhibitor binimetinib in patients with unresectable or metastatic BRAF V600E/K-mutant melanoma. The results are summarized below in comparison to vemurafenib (B611658), a first-generation BRAF inhibitor, and encorafenib monotherapy.
| Efficacy Endpoint | Encorafenib (450mg QD) + Binimetinib (45mg BID) | Vemurafenib (960mg BID) | Encorafenib (300mg QD) |
| Median Progression-Free Survival (PFS) | 14.9 months[1] | 7.3 months[1] | 9.6 months |
| Median Overall Survival (OS) | 33.6 months | 16.9 months | 23.5 months |
| Overall Response Rate (ORR) | 63%[1] | 40%[1] | 51%[1] |
| Median Duration of Response | 16.6 months | 12.5 months | 14.9 months |
Preclinical Comparison of BRAF Inhibitors in Sensitive and Resistant Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for encorafenib, dabrafenib, and vemurafenib in BRAF V600E-mutant melanoma cell lines, including both sensitive parental lines and those with acquired resistance to a BRAF inhibitor. Lower IC50 values indicate greater potency.
| Cell Line | Resistance Status | Encorafenib IC50 (µM) | Dabrafenib IC50 (µM) | Vemurafenib IC50 (µM) |
| A375 | Sensitive | <0.04[2] | <0.1[2] | <1[2] |
| Malme3M | Sensitive | Not Reported | Not Reported | Not Reported |
| WM3734 | Sensitive | Not Reported | Not Reported | Not Reported |
| A375-R | Encorafenib Resistant | >10 | Not Reported | Not Reported |
| Malme3M-R | Dabrafenib/Trametinib Resistant | Not Reported | Not Reported | Not Reported |
| WM3734-R | Dabrafenib/Trametinib Resistant | Not Reported | Not Reported | Not Reported |
Preclinical Efficacy of Encorafenib in Combination with Alternative Agents in Resistant Models
Studies have explored combining encorafenib with inhibitors of alternative signaling pathways to overcome resistance. The data below is from preclinical studies in patient-derived xenograft (PDX) models of BRAF inhibitor-resistant melanoma.
| Treatment Combination | Resistant Model | Outcome |
| Encorafenib + Binimetinib + BKM120 (PI3K inhibitor) | PDX with MAPK and PI3K pathway activation | Significantly improved tumor growth control compared to single agents or dual therapy[3]. |
| Encorafenib + Binimetinib + Capmatinib (MET inhibitor) | PDX with MET amplification and high pMET | Complete and sustained tumor regression[3]. |
Signaling Pathways and Experimental Workflows
BRAF-MEK-ERK (MAPK) Signaling Pathway and Mechanisms of Resistance
The MAPK pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. In BRAF-mutant tumors, this pathway is constitutively active. BRAF inhibitors like encorafenib block this pathway at the level of BRAF. However, resistance can emerge through various mechanisms that reactivate downstream signaling or activate parallel pathways.
Caption: MAPK signaling pathway and key resistance mechanisms to BRAF inhibitors.
General Experimental Workflow for Validating Efficacy in Resistant Tumors
The following diagram illustrates a typical workflow for assessing the efficacy of a drug like encorafenib in resistant tumor models, from in vitro characterization to in vivo validation.
Caption: A generalized workflow for preclinical validation of drug efficacy.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of encorafenib and combination therapies on BRAF inhibitor-sensitive and -resistant melanoma cell lines.
Methodology:
-
Cell Seeding: Plate melanoma cells (e.g., A375 parental and resistant variants) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of encorafenib, a comparator BRAF inhibitor, or a combination of drugs for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells at each drug concentration. Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the activation state of key signaling proteins in the MAPK and PI3K/Akt pathways in response to drug treatment.
Methodology:
-
Cell Lysis: Culture and treat cells as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of encorafenib, alone or in combination, on the growth of BRAF inhibitor-resistant tumors.
Methodology:
-
Tumor Implantation: Establish patient-derived xenograft (PDX) models by implanting fresh tumor tissue from melanoma patients who have developed resistance to BRAF inhibitors subcutaneously into immunodeficient mice (e.g., NSG mice)[3].
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, encorafenib monotherapy, encorafenib + binimetinib, encorafenib + alternative agent).
-
Drug Administration: Administer the drugs to the mice according to a predetermined schedule and dosage. For example, encorafenib can be administered orally once daily.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pathway modulation. Compare the tumor growth rates between the different treatment groups to determine the efficacy of the therapies.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Envometinib
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Envometinib. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent dual MEK inhibitor, and as with many research-grade small molecule inhibitors, a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits may not be readily available.[1][2] Therefore, it must be handled with a high degree of caution, treating it as a potentially hazardous compound.[2] The following procedures are based on best practices for the safe handling of potent kinase inhibitors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Double nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Certified chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[2]
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[2]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste and segregated from regular trash.[1]
-
Liquid Waste: All solutions containing this compound (e.g., from cell culture media, assay buffers, or stock solutions) must be collected as liquid chemical waste.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Disposal: Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of it down the drain or in regular trash.[1][3]
Experimental Protocols
While specific experimental designs will vary, the following provides a general methodology for preparing an this compound stock solution and performing a cell-based assay.
Preparation of this compound Stock Solution
-
Pre-weighing: In a certified chemical fume hood, carefully weigh the desired amount of solid this compound into a tared vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell-Based Kinase Inhibition Assay
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells with the compound for a specified period.
-
Lysis and Analysis: After incubation, lyse the cells and perform a downstream analysis, such as a Western blot for phosphorylated ERK, to determine the inhibitory effect of this compound.
Visualizing Key Processes
To further clarify the procedural and biological context of working with this compound, the following diagrams illustrate the handling workflow and its mechanism of action.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
